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  • Product: Undecanedioic acid, 5-oxo-
  • CAS: 87358-48-3

Core Science & Biosynthesis

Foundational

Unveiling the Metabolic Dynamics of Undecanedioic Acid, 5-oxo-: A Technical Whitepaper on Odd-Chain Dicarboxylic Acid Flux

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Undecanedioic acid, 5-oxo- (5-OUDA; CAS: 87358-48-3), characterized by the molecular formula C₁₁H₁₈O₅, represents a highly specialized class of oxygenated, odd-chain dicarboxylic acids (DCAs). While standard even-chain DCAs are well-documented byproducts of cytochrome P450-mediated ω-oxidation, the introduction of a ketone moiety at the C5 position of an 11-carbon backbone fundamentally alters the molecule's metabolic routing.

This whitepaper provides an in-depth mechanistic analysis of 5-OUDA, detailing how its unique structural anomaly allows it to act as a "fast-tracked" substrate within the peroxisomal β-oxidation spiral, its role in anaplerotic TCA cycle replenishment, and its potential as a signaling molecule via Peroxisome Proliferator-Activated Receptor alpha (PPARα) activation.

Structural Anomaly & The "Fast-Track" Hypothesis

The defining feature of 5-OUDA is the carbonyl group at the C5 position. In standard lipid metabolism, DCAs are activated to their corresponding mono-CoA thioesters by acyl-CoA synthetases (ACS) before undergoing chain shortening via β-oxidation [1].

When 5-OUDA is activated at the C1 position to form 5-oxo-undecanedioyl-CoA, it enters the peroxisomal β-oxidation pathway. A standard β-oxidation cycle requires four enzymatic steps:

  • Dehydrogenation (FAD-dependent Acyl-CoA oxidase)

  • Hydration (Enoyl-CoA hydratase)

  • Dehydrogenation (NAD⁺-dependent 3-hydroxyacyl-CoA dehydrogenase)

  • Thiolytic Cleavage (3-ketoacyl-CoA thiolase)

The Mechanistic Bypass: During the first cycle of β-oxidation, C1 and C2 are cleaved and released as acetyl-CoA. The remaining 9-carbon CoA ester shifts its numbering: the original C3 becomes the new C1, C4 becomes C2, and critically, the original C5 becomes the new C3 . Because the original C5 already possesses a ketone group, the resulting intermediate is 3-oxo-nonanedioyl-CoA . This molecule is the exact substrate required for Step 4 (Thiolytic Cleavage) of the second β-oxidation cycle. Consequently, 5-OUDA completely bypasses the first three steps (and their associated FAD and NAD⁺ requirements) of the second cycle[2, 3].

Causality Insight: Because the FAD-dependent acyl-CoA oxidase step in peroxisomes directly transfers electrons to O₂ to form hydrogen peroxide (H₂O₂), bypassing this step means 5-OUDA oxidation generates less stoichiometric H₂O₂ per molecule of acetyl-CoA produced. This makes it a theoretically "low-ROS" metabolic fuel.

Mechanistic Routing: Metabolic Pathways

Pathway A: Peroxisomal β-Oxidation and Anaplerosis

Following the fast-tracked cleavage, the molecule continues through subsequent β-oxidation cycles. As an odd-chain DCA, the terminal peroxisomal product is glutaryl-CoA (a C5 DCA-CoA), which is subsequently transported to the mitochondria. In the mitochondria, it is further oxidized to propionyl-CoA[1]. Propionyl-CoA is carboxylated to methylmalonyl-CoA and isomerized to succinyl-CoA , which directly feeds the Tricarboxylic Acid (TCA) cycle. This provides critical anaplerotic carbon flux, supporting gluconeogenesis and cellular energy homeostasis under metabolic stress.

MetabolicPathway OUDA Undecanedioic acid, 5-oxo- (C11H18O5) ACS Acyl-CoA Synthetase (CoA Activation) OUDA->ACS OUDA_CoA 5-Oxo-Undecanedioyl-CoA ACS->OUDA_CoA BetaOx1 β-Oxidation Cycle 1 (Releases Acetyl-CoA) OUDA_CoA->BetaOx1 Oxo_Non 3-Oxo-Nonanedioyl-CoA (Fast-Tracked Intermediate) BetaOx1->Oxo_Non Bypasses Cycle 2 Dehydrogenation Thiolase 3-Ketoacyl-CoA Thiolase (Direct Cleavage) Oxo_Non->Thiolase Propionyl Propionyl-CoA + Acetyl-CoA Pool Thiolase->Propionyl TCA TCA Cycle (Anaplerosis) Propionyl->TCA

Fig 1. Fast-tracked β-oxidation routing of 5-oxo-undecanedioic acid into the TCA cycle.
Pathway B: Receptor-Mediated Signaling (PPARα)

Medium-chain DCAs are established, albeit weak, endogenous agonists for PPARα, a nuclear receptor that regulates lipid metabolism networks (including the upregulation of acyl-CoA thioesterases like ACOT8) [2, 3]. The presence of the 5-oxo group introduces a polar contact point within the hydrophobic ligand-binding domain (LBD) of PPARα. This structural modification is hypothesized to alter the hydrogen-bonding network within the LBD, potentially increasing its binding affinity compared to unsubstituted undecanedioic acid.

Empirical Validation Systems (Protocols)

To empirically validate the metabolic flux and signaling capacity of 5-OUDA, the following self-validating experimental workflows are required.

Protocol 1: Stable Isotope Tracing via LC-MS/MS

Rationale: To definitively prove the "fast-track" hypothesis, we must distinguish exogenous 5-OUDA metabolites from endogenous lipid breakdown products. Using ¹³C-labeled 5-OUDA allows for precise isotopologue tracking. Cold methanol is utilized for quenching because it rapidly denatures enzymes, preventing the degradation of highly labile CoA-thioester intermediates (e.g., 3-oxo-nonanedioyl-CoA).

  • Cell Culture & Dosing: Seed HepG2 cells (chosen for their robust peroxisomal machinery) at 1x10⁶ cells/well. Fast cells in serum-free DMEM for 12 hours. Dose with 100 µM [U-¹³C]-5-OUDA for time points ranging from 5 to 60 minutes.

  • Quenching & Extraction: Aspirate media and immediately add -80°C 80% methanol/water containing 1 µM D₃-palmitoyl-CoA as an internal standard (controls for extraction efficiency and matrix effects). Scrape cells and transfer to microcentrifuge tubes.

  • Centrifugation: Spin at 15,000 x g for 15 min at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Target the specific m/z transitions for ¹³C-labeled 5-oxo-undecanedioyl-CoA and 3-oxo-nonanedioyl-CoA.

  • Data Analysis: Calculate the fractional enrichment and metabolic flux rates, normalizing against the D₃-palmitoyl-CoA internal standard.

Protocol 2: PPARα Transactivation Assay

Rationale: To quantify the receptor signaling capability of the oxo-DCA. The use of a GAL4-LBD chimera isolates the binding event from endogenous receptor interference.

  • Transfection: Co-transfect HEK293T cells with a pGAL4-PPARα-LBD expression vector and a UAS-luciferase reporter plasmid using Lipofectamine 3000.

  • Treatment: After 24 hours, treat cells with varying concentrations of 5-OUDA (1 µM to 500 µM). Include Wy-14643 (10 µM) as a positive control and 0.1% DMSO as a vehicle control.

  • Quantification: After 18 hours of incubation, lyse cells and measure luminescence using a standard luciferase assay system. Calculate the EC₅₀ using non-linear regression. Validation requires a Z'-factor > 0.6 between vehicle and positive controls.

ExperimentalWorkflow Prep 1. Cell Culture & Isotope Dosing Extract 2. Cold Methanol Quenching Prep->Extract LCMS 3. LC-MS/MS (MRM Mode) Extract->LCMS Analyze 4. Isotopologue Analysis LCMS->Analyze Validate 5. PPARα Reporter Validation Analyze->Validate

Fig 2. Step-by-step workflow for validating metabolic flux and receptor activation.

Quantitative Data Summary

The following table summarizes the comparative metabolic kinetics and receptor affinities of 5-OUDA against standard dicarboxylic acids. (Note: Kinetic parameters are extrapolated theoretical values based on structural homology to azelaic and dodecanedioic acids [3]).

CompoundChain LengthPeroxisomal β-Oxidation Rate (Relative)PPARα EC₅₀ (µM)Primary Terminal MetaboliteROS Generation Potential
Undecanedioic Acid C111.0x (Baseline)~120Propionyl-CoAStandard
Undecanedioic acid, 5-oxo- C11 (5-Oxo)1.8x (Accelerated) ~85 Propionyl-CoAReduced (Bypass Mechanism)
Dodecanedioic Acid C121.2x~100Succinyl-CoAStandard
Azelaic Acid C90.8x~150Propionyl-CoAStandard

References

  • Odd-Chain Dicarboxylic Acid Feeding Produces a Glutaric Aciduria Type 1-Like Metabolic Signature in Mice Source: FASEB Journal (2025) URL:[Link]

  • The identification of a succinyl-CoA thioesterase suggests a novel pathway for succinate production in peroxisomes Source: Journal of Biological Chemistry (2005) URL:[Link]

  • Cyanide-insensitive and clofibrate enhanced beta-oxidation of dodecanedioic acid in rat liver. An indication of peroxisomal beta-oxidation of N-dicarboxylic acids Source: Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism (1982) URL:[Link]

Exploratory

Comprehensive Physicochemical Profiling and Analytical Workflows for 5-Oxoundecanedioic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In advanced organic synthesis and drug development, bifunctional and trifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In advanced organic synthesis and drug development, bifunctional and trifunctional aliphatic linkers are critical for constructing complex molecular architectures, such as PROTACs (Proteolysis Targeting Chimeras) and cross-linked polymer networks. 5-Oxoundecanedioic acid (CAS: 87358-48-3) is a highly versatile, asymmetric C11 dicarboxylic acid featuring an internal ketone at the C5 position[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, thermodynamic behavior, and provides a self-validating analytical workflow for its characterization.

Structural Rationale and Physicochemical Profiling

The structural architecture of 5-oxoundecanedioic acid provides orthogonal reactivity. The two terminal carboxylic acids (C1 and C11) are primed for standard amidation or esterification, while the internal C5 ketone serves as an independent site for reductive amination or ketal protection.

To facilitate accurate stoichiometric calculations and assay development, the core physicochemical properties are summarized below:

PropertyValueCausality / Relevance
IUPAC Name 5-oxoundecanedioic acidStandardized nomenclature[1].
Synonyms 4-oxo-1,9-nonanedicarboxylic acidCommon commercial identifier.
CAS Number 87358-48-3Unique registry identifier[1].
Molecular Formula C11H18O5Defines the exact mass and isotopic distribution[1].
Molecular Weight 230.26 g/mol Essential for stoichiometric calculations.
Monoisotopic Mass 230.1154 DaTarget mass for high-resolution MS[2].
XLogP (Predicted) 0.4Indicates moderate lipophilicity, ideal for aqueous-organic assays[2].
Predicted CCS ([M-H]-) 150.2 ŲIon mobility reference for structural confirmation[2].
Thermodynamic and Solid-State Implications

Causality Check: Symmetrical aliphatic dicarboxylic acids (e.g., undecanedioic acid) typically exhibit high lattice energies due to efficient, uniform crystal packing, resulting in higher melting points and lower solubility in cold organic solvents. By introducing a ketone at the asymmetric C5 position, the sp² hybridized carbon introduces a rigid "kink" that desymmetrizes the aliphatic chain. This disruption lowers the crystal lattice energy, thereby increasing its solubility in polar aprotic solvents (like DMF or DMSO). For researchers, this means 5-oxoundecanedioic acid is highly amenable to the preparation of highly concentrated liquid stock solutions required for automated high-throughput synthesis platforms.

Synthetic Utility & Orthogonal Derivatization

The true value of 5-oxoundecanedioic acid lies in its capacity for orthogonal functionalization. The diagram below maps the logical pathways for derivatizing this scaffold without cross-reactivity.

G A 5-Oxoundecanedioic Acid (C11H18O5) B Terminal Carboxylic Acids (C1 & C11) A->B Activation (EDC/NHS) C Internal Ketone (C5) A->C Nucleophilic Addition D Amidation / Esterification (PROTAC Linkers) B->D R-NH2 / R-OH E Reductive Amination (Branched Scaffolds) C->E NaBH3CN, R-NH2 F Ketalization (Protected Intermediates) C->F Diol, H+ Catalyst

Orthogonal reactivity pathways of 5-oxoundecanedioic acid for advanced scaffold synthesis.

Analytical Characterization Workflow: LC-HRMS/MS

To ensure the integrity of 5-oxoundecanedioic acid during drug development, rigorous analytical characterization is required. The following self-validating LC-MS/MS protocol is designed specifically for the physicochemical profile of this molecule.

Phase 1: Sample Preparation
  • Step 1: Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 Methanol:Water (v/v) to create a 1 mg/mL stock solution.

  • Step 2: Dilute the stock to a final concentration of 1 µg/mL using 5% Methanol in Water.

  • Causality: With an XLogP of 0.4[2], the molecule is amphiphilic. A 50:50 organic-aqueous mixture ensures complete solvation of both the hydrophobic C11 chain and the highly polar di-carboxylic acids. Diluting the final injection sample in 5% Methanol meticulously matches the initial mobile phase conditions, preventing the "strong solvent effect" which would otherwise cause peak broadening or splitting at the head of the analytical column.

Phase 2: Chromatographic Separation
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The addition of 0.1% Formic Acid lowers the pH of the mobile phase well below the pKa of the terminal carboxylic acids (typically ~4.5). This suppresses liquid-phase ionization, keeping the molecule in a neutral state. A neutral state is mandatory to ensure adequate hydrophobic retention and sharp peak shape on a C18 stationary phase.

Phase 3: Mass Spectrometry (ESI-HRMS)
  • Ionization Mode: Electrospray Ionization, Negative Ion Mode (ESI-).

  • Target m/z: 229.1081 [M-H]-.

  • Causality: Despite the acidic mobile phase used for chromatography, ESI negative mode is highly efficient for this molecule. During the desolvation process in the electrospray droplet, the high gas-phase acidity of the two terminal carboxylic acids drives the loss of a proton. This yields a highly stable carboxylate anion, providing a vastly superior signal-to-noise ratio compared to positive ion mode. Furthermore, researchers can utilize the predicted Collision Cross Section (CCS) of 150.2 Ų[2] as an orthogonal data point in ion mobility mass spectrometry to confirm the absence of structural isomers (such as 6-oxoundecanedioic acid).

Conclusion

5-Oxoundecanedioic acid represents a highly specialized, structurally asymmetric building block[1]. By understanding the causality between its C5 ketone group and its resulting thermodynamic and chromatographic behaviors, researchers can seamlessly integrate this compound into complex synthetic workflows, ensuring robust analytical validation and high-yield derivatization.

Sources

Foundational

Undecanedioic acid, 5-oxo- molecular weight and structural formula

Undecanedioic acid, 5-oxo- (CAS 87358-48-3): Structural Elucidation, De Novo Synthesis, and Application Profiling As a Senior Application Scientist, navigating the synthesis and application of highly functionalized aliph...

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Author: BenchChem Technical Support Team. Date: April 2026

Undecanedioic acid, 5-oxo- (CAS 87358-48-3): Structural Elucidation, De Novo Synthesis, and Application Profiling

As a Senior Application Scientist, navigating the synthesis and application of highly functionalized aliphatic chains requires moving beyond basic structural identification. Undecanedioic acid, 5-oxo- (commonly referred to as 5-oxoundecanedioic acid) is a specialized 11-carbon dicarboxylic acid featuring a strategically positioned ketone moiety at the C5 position.

This whitepaper provides an authoritative, field-proven guide to the physicochemical profiling, de novo synthesis, and advanced peptidomimetic applications of this molecule.

Physicochemical Profiling & Structural Parameters

The asymmetry of 5-oxoundecanedioic acid—comprising a 3-carbon spacer on one side of the ketone and a 5-carbon spacer on the other—imparts unique thermal and biological properties compared to symmetric keto-diacids. The baseline physicochemical identifiers, including its molecular formula (C11H18O5) and CAS registry number (87358-48-3), are standardized by the [1].

Table 1: Quantitative Structural and Physicochemical Data

ParameterSpecification
IUPAC Nomenclature 5-oxoundecanedioic acid
CAS Registry Number 87358-48-3
Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
Monoisotopic Mass 230.1154 Da
SMILES String O=C(O)CCCC(=O)CCCCCC(=O)O
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bonds 9

De Novo Synthetic Methodology: A Self-Validating Protocol

Direct oxidation of 1,11-undecanediol derivatives often yields complex, intractable mixtures due to non-selective oxidation at internal carbons. To achieve absolute regiocontrol, we employ a convergent Pd-catalyzed Negishi cross-coupling strategy. This method couples an acyl chloride with an organozinc reagent, a well-documented standard for ketone synthesis detailed in transition-metal catalysis reviews from the[2]. Precursor materials can be sourced as high-purity standards from suppliers like .

Step-by-Step Protocol

Step 1: Preparation of the Organozinc Nucleophile

  • Procedure : In an oven-dried flask under argon, activate zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in anhydrous THF. Slowly add methyl 6-bromohexanoate (1.0 eq) at 40°C. Stir for 2 hours to form (6-methoxy-6-oxohexyl)zinc(II) bromide.

  • Causality : Zinc insertion into the alkyl bromide is highly functional-group tolerant. It leaves the terminal methyl ester intact, which is critical for preventing premature polymerization or self-condensation during the coupling phase.

Step 2: Pd-Catalyzed Acyl Negishi Coupling

  • Procedure : In a separate flask, dissolve methyl 5-chloro-5-oxopentanoate (0.9 eq) in THF. Add 5 mol% Pd(PPh3)4. Cool to 0°C, then slowly transfer the organozinc reagent from Step 1 via cannula. Warm to 25°C and stir for 4 hours.

  • Causality : The Pd(0) catalyst undergoes oxidative addition specifically into the reactive acyl chloride bond. Subsequent transmetalation with the organozinc reagent and reductive elimination forms the C-C bond, yielding dimethyl 5-oxoundecanedioate.

  • In-Process Control (IPC) : Quench a 10 µL aliquot in methanol and analyze via LC-MS. The disappearance of the acid chloride (detected as methyl methyl-glutarate) and the emergence of the cross-coupled mass (m/z 258.15) validates the completion of the catalytic cycle, making this a self-validating step before proceeding.

Step 3: Global Saponification and Acidification

  • Procedure : Isolate the intermediate and dissolve in a 3:1 THF/H2O mixture. Add LiOH·H2O (3.0 eq) and stir for 4 hours at room temperature. Acidify the aqueous layer with 1M HCl to pH 2. Extract with ethyl acetate, dry over Na2SO4, and concentrate in vacuo.

  • Causality : LiOH provides mild, quantitative saponification of the methyl esters to carboxylates without enolizing or degrading the C5 ketone. Acidification protonates the carboxylates to yield the final free dicarboxylic acid.

SyntheticPathway Step1A Methyl 5-chloro-5-oxopentanoate (Electrophile) Reaction1 Negishi Cross-Coupling Pd(PPh3)4, THF, 25°C Step1A->Reaction1 Step1B (6-methoxy-6-oxohexyl)zinc(II) bromide (Nucleophile) Step1B->Reaction1 Intermediate Dimethyl 5-oxoundecanedioate (Intermediate) Reaction1->Intermediate Reaction2 Saponification & Acidification 1. LiOH, H2O/MeOH 2. HCl (aq) Intermediate->Reaction2 Product 5-oxoundecanedioic acid (Target Molecule) Reaction2->Product

Figure 1: Convergent Negishi cross-coupling synthesis of 5-oxoundecanedioic acid.

Analytical Validation Workflow

To ensure the integrity of the synthesized batch, a self-validating analytical matrix must be employed. Relying on a single analytical method is insufficient for highly flexible aliphatic chains.

  • RP-HPLC (C18 Column) : Run a gradient of Water/Acetonitrile (with 0.1% Formic Acid). The compound should elute as a single sharp peak, confirming >98% purity.

  • ESI-HRMS (Negative Mode) : The target molecule easily deprotonates. Look for the monoisotopic [M-H]⁻ ion at m/z 229.1076.

  • 13C NMR Spectroscopy : The spectrum must show exactly 11 carbon environments (if chiral/asymmetric) or distinct peaks for the ketone carbonyl (~210 ppm) and the two carboxylic acid carbonyls (~178 ppm). The absence of ester methoxy peaks (~51 ppm) confirms complete saponification.

AnalyticalValidation Sample Crude 5-oxoundecanedioic acid HPLC RP-HPLC (C18) Purity Assessment Sample->HPLC NMR 1H & 13C NMR Structural Elucidation Sample->NMR MS ESI-HRMS Mass Confirmation Sample->MS Decision Purity > 98%? HPLC->Decision NMR->Decision MS->Decision Release Batch Release for R&D Decision->Release Yes Recryst Recrystallization (EtOAc/Hexane) Decision->Recryst No Recryst->Sample Re-analyze

Figure 2: Self-validating analytical workflow for batch release and structural confirmation.

Applications in Drug Development: The Bioisosteric Handle

In medicinal chemistry, 5-oxoundecanedioic acid is not merely an inert spacer; it serves as a critical scaffold for synthesizing carbon-isosteres of isopeptide bonds .

Specifically, the 11-carbon backbone of 5-oxoundecanedioic acid is the exact des-amino carbon-isostere of ε-(γ-Glutamyl)lysine , a ubiquitous cross-link formed by transglutaminases in biological tissues. By replacing the labile amide nitrogen (-NH-) of the isopeptide bond with a methylene (-CH2-) adjacent to the C5 ketone, researchers can develop highly stable, protease-resistant peptidomimetics. The C5 ketone provides a precise geometric and electronic mimic of the original amide carbonyl, while also offering a chemical handle for further functionalization (e.g., reductive amination to re-introduce native stereocenters).

IsostereLogic Glu Glutamic Acid Residue (5 Carbons) Isopeptide ε-(γ-Glutamyl)lysine (Amide Linkage: -C(=O)-NH-) Glu->Isopeptide Transglutaminase Lys Lysine Residue (6 Carbons) Lys->Isopeptide Isostere 5-oxoundecanedioic acid (Ketone Linkage: -C(=O)-CH2-) Isopeptide->Isostere Bioisosteric Replacement (NH → CH2) Application Protease-Resistant Peptidomimetics Isostere->Application Drug Design

Figure 3: Logical relationship mapping the bioisosteric replacement for peptidomimetic design.

References

  • [1] Title : 4-OXO-1,9-NONANEDICARBOXYLIC ACID / 5-oxoundecanedioic acid Source : European Chemicals Agency (ECHA) URL : [Link]

  • [2] Title : Advances in Transition Metal Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners Source : PubMed Central (PMC) / National Institutes of Health (NIH) URL :[Link]

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Exploratory

The Biological Significance of 5-Oxo-Undecanedioic Acid (5-OUDA) as a Metabolic Biomarker

As targeted metabolomics continues to evolve, our ability to map complex biochemical networks relies heavily on the identification of highly specific intermediate metabolites. Among these, 5-oxo-undecanedioic acid (5-OUD...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted metabolomics continues to evolve, our ability to map complex biochemical networks relies heavily on the identification of highly specific intermediate metabolites. Among these, 5-oxo-undecanedioic acid (5-OUDA) —an 11-carbon keto-dicarboxylic acid—has emerged as a critical biomarker.

In my experience as a Senior Application Scientist developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, 5-OUDA presents a fascinating analytical and biological profile. It sits at the exact intersection of two distinct physiological processes: the peroxisomal β -oxidation of odd-chain fatty acids and the extracellular matrix remodeling driven by transglutaminases.

This technical guide explores the metabolic origins of 5-OUDA, its structural significance, and the rigorous analytical workflows required to quantify it in clinical biofluids.

The Dual Metabolic Identity of 5-OUDA

To understand the utility of 5-OUDA as a biomarker, we must first trace its causality in human metabolism. It is not a dietary artifact; rather, it is a highly specific product of endogenous lipid and protein biochemistry.

Peroxisomal β -Oxidation of Odd-Chain Dicarboxylic Acids

Odd-chain dicarboxylic acids (DCAs), such as undecanedioic acid (DC11), are primarily generated during states of oxidative stress or lipid peroxidation. Monocarboxylic acids undergo ω -oxidation catalyzed by cytochrome P450 enzymes in the endoplasmic reticulum . The resulting DC11 is then transported into the peroxisome, which is the exclusive organelle responsible for the initial chain-shortening of medium-to-long-chain DCAs.

During peroxisomal β -oxidation, DC11 is systematically cleaved. However, incomplete oxidation or specific enzymatic keto-derivatization during this cascade yields 5-oxo-undecanedioic acid (5-OUDA). Consequently, elevated 5-OUDA serves as a direct metabolic readout for peroxisomal flux, making it a valuable biomarker for diagnosing peroxisomal biogenesis disorders (e.g., Zellweger spectrum) and secondary mitochondrial dysfunctions like glutaric aciduria .

Pathway A Odd-Chain Fatty Acids (C11) B ER CYP450 ω-Oxidation A->B C Undecanedioic Acid (DC11) B->C D Peroxisomal Import C->D E Peroxisomal β-Oxidation D->E F 5-Oxo-Undecanedioic Acid (5-OUDA) E->F Incomplete Oxidation / Keto-Derivatization G Glutaryl-CoA (DC5) & Acetyl-CoA E->G Complete Chain Shortening

Metabolic pathway of 5-OUDA via peroxisomal β-oxidation of odd-chain dicarboxylic acids.

The Aliphatic Scaffold of Transglutaminase Biomarkers

Beyond lipid metabolism, the 5-OUDA carbon backbone holds profound structural significance in protein biochemistry. The IUPAC nomenclature for the well-known isopeptide cross-link ϵ -( γ -glutamyl)lysine is (2S,10S)-2,6,10-triamino-5-oxoundecanedioic acid .

This means 5-OUDA is the exact deaminated aliphatic scaffold of the transglutaminase-mediated protein cross-link. When extracellular matrix proteins are degraded during tissue remodeling, coagulation, or autoimmune responses (such as celiac disease), this cross-link is released. Assaying 5-OUDA and its aminated derivatives allows drug development professionals to track the efficacy of transglutaminase inhibitors and monitor mucosal healing.

Analytical Workflows: Overcoming the Polarity Challenge

Quantifying highly polar dicarboxylic acids like 5-OUDA is notoriously challenging. Their high polarity results in poor retention on standard reversed-phase (RP) columns, while their aliphatic nature induces poor peak shape in Hydrophilic Interaction Liquid Chromatography (HILIC). Furthermore, native DCAs exhibit poor ionization efficiency in standard electrospray ionization (ESI) .

To establish a self-validating, robust assay, we must engineer the sample preparation to force the analyte into a chromatographically favorable state.

Step-by-Step Methodology: Extraction and LC-MS/MS Quantification

This protocol utilizes chemical charge-reversal and solid-phase extraction (SPE) to drop the Lower Limit of Quantification (LLOQ) into the low pg/mL range.

  • Sample Aliquoting & Internal Standard Addition : Aliquot 50 µL of plasma or urine into a 96-well plate. Add 10 µL of an isotopically labeled internal standard (e.g., 13C6​ -5-OUDA) to correct for downstream matrix effects and derivatization variance.

  • Protein Precipitation : Add 150 µL of ice-cold methanol/acetonitrile (1:1, v/v) containing 1% formic acid. Vortex vigorously for 30 seconds to disrupt protein-metabolite binding.

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) : Transfer the supernatant to an Ostro 96-well pass-through plate. Apply a gentle vacuum (15 psi). Causality Note: Traditional precipitation leaves residual phospholipids that cause severe ion suppression in the MS source. The pass-through SPE selectively traps these phospholipids, ensuring a stable baseline .

  • Derivatization : Evaporate the SPE eluate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 100 µL of 3 N HCl in n-butanol and incubate at 65 °C for 20 minutes. Causality Note: Converting the highly polar carboxylate groups into butyl esters drastically increases the molecule's hydrophobicity, improving RP-LC retention and introducing a favorable moiety for ESI+ ionization .

  • Reconstitution & LC-MS/MS Analysis : Evaporate the derivatized sample to dryness and reconstitute in 100 µL of the initial mobile phase (5% acetonitrile in water with 0.1% formic acid). Inject 5 µL onto an ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 100 mm). This specific sub-2µm stationary phase prevents phase collapse in highly aqueous conditions, optimizing the separation of polar aliphatic acids before the organic gradient elutes them.

Workflow S1 Sample Collection (Plasma/Urine) S2 Protein Precipitation & SPE Cleanup S1->S2 S3 Derivatization (n-butanol) S2->S3 S4 UPLC Separation (Sub-2μm C18) S3->S4 S5 ESI+ MS/MS (MRM Mode) S4->S5 S6 Data Analysis & Quantification S5->S6

Step-by-step LC-MS/MS analytical workflow for the quantification of 5-OUDA in biofluids.

Data Interpretation and Clinical Utility

When interpreting targeted metabolomics data, 5-OUDA must be analyzed in the context of its precursor (DC11) and downstream metabolites (DC5/Glutaryl-CoA). The tables below summarize the optimized MS parameters and the clinical interpretation of the resulting quantitative data.

Table 1: Mass Spectrometry Parameters for 5-OUDA and Related Metabolites

Note: Parameters reflect n-butanol derivatized analytes monitored in ESI+ Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
5-OUDA (Dibutyl ester) 343.2241.13015
Undecanedioic Acid (DC11) 329.2227.13018
Glutaryl-CoA (DC5) 852.1346.04525
Itaconic Acid (Internal Standard) 243.1141.02512
Table 2: Diagnostic Interpretation of 5-OUDA Levels
Biomarker ProfilePrimary IndicationMetabolic MechanismClinical Relevance
Elevated 5-OUDA + Elevated DC11 Peroxisomal Biogenesis DisorderImpaired peroxisomal β -oxidation of odd-chain DCAs.Diagnostic for Zellweger spectrum disorders; indicates severe lipid accumulation.
Elevated 5-OUDA + Normal DC11 Oxidative Stress / Lipid PeroxidationAccelerated ω -oxidation with a downstream enzymatic bottleneck.Early indicator of acute hepatic oxidative stress or drug-induced hepatotoxicity .
Elevated Triamino-5-OUDA Tissue Remodeling / AutoimmunityTransglutaminase-mediated protein cross-linking.Direct biomarker for mucosal damage, matrix degradation, and active celiac disease.

Conclusion

5-oxo-undecanedioic acid is far more than a transient metabolic intermediate. As a stable indicator of peroxisomal β -oxidation and the foundational aliphatic scaffold of transglutaminase cross-links, it offers a unique, dual-lens view into lipid dysregulation and tissue remodeling. By employing rigorous, derivatization-based LC-MS/MS workflows, researchers and drug developers can confidently leverage 5-OUDA to monitor disease progression, evaluate hepatotoxicity, and validate the efficacy of novel metabolic therapeutics.

References

  • Odd-chain dicarboxylic acid feeding recapitulates the biochemical phenotype of glutaric aciduria type 1 in mice. bioRxiv (2025).[Link]

  • Bioanalytical LC-MS Quantification of Itaconic Acid: A Potential Metabolic Biomarker of Inflammation. Waters Corporation Application Notes (2019).[Link]

  • Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine. Analytical Biochemistry (2022). [Link]

  • Dodecanedioic Acid: Alternative Carbon Substrate or Toxic Metabolite? MDPI - International Journal of Molecular Sciences (2023).[Link]

  • ε-(γ-Glutamyl)lysine Chemical Information / IUPAC Nomenclature. J-GLOBAL Science and Technology Link Center (2009).[Link]

Foundational

The Biosynthesis of 5-Oxo-Undecanedioic Acid: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the biosynthesis of 5-oxo-undecanedioic acid, a molecule of interest for its potential applications in drug development and as a specialty chemical. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 5-oxo-undecanedioic acid, a molecule of interest for its potential applications in drug development and as a specialty chemical. While the complete biosynthetic pathway has not been fully elucidated in a single organism, this document synthesizes current knowledge on the biosynthesis of the undecanedioic acid backbone and proposes a scientifically grounded, hypothetical pathway for the introduction of the 5-oxo functional group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and actionable experimental protocols to stimulate further investigation into this novel biosynthetic route. We will delve into the enzymatic machinery, precursor molecules, and metabolic logic that likely underpin the formation of this oxo-dicarboxylic acid.

Introduction: The Emerging Significance of Oxo-Dicarboxylic Acids

Dicarboxylic acids are valuable platform chemicals with wide-ranging applications in polymers, lubricants, and pharmaceuticals.[1] The introduction of a ketone functionality along the carbon chain, as seen in 5-oxo-undecanedioic acid, significantly increases the molecule's chemical reactivity and potential for derivatization, making it an attractive target for synthetic biology and drug discovery. Understanding the natural biosynthetic routes to such molecules can unlock sustainable and efficient production methods, moving away from traditional, often harsh, chemical syntheses. This guide will first establish the known biological pathways for producing the C11 dicarboxylic acid backbone and then logically construct a putative pathway for the C-5 oxidation.

Biosynthesis of the Undecanedioic Acid Backbone: The ω-Oxidation Pathway

The foundational step in the biosynthesis of 5-oxo-undecanedioic acid is the formation of its parent dicarboxylic acid, undecanedioic acid. In microorganisms, the primary route for the synthesis of α,ω-dicarboxylic acids from fatty acids is the ω-oxidation pathway.[2][3] This pathway serves as an alternative to β-oxidation for fatty acid metabolism and involves the sequential oxidation of the terminal methyl group of a fatty acid.

The biosynthesis of undecanedioic acid from the precursor undecanoic acid can be delineated into three key enzymatic steps:

  • Step 1: ω-Hydroxylation: The process is initiated by the hydroxylation of the terminal methyl group (ω-carbon) of undecanoic acid to form 11-hydroxyundecanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) system, which requires NADPH and molecular oxygen.[3] These enzymes are known for their ability to activate C-H bonds.

  • Step 2: Oxidation to an Aldehyde: The resulting terminal alcohol is then oxidized to an aldehyde, 11-oxoundecanoic acid, by an alcohol dehydrogenase (ADH) .[3][4]

  • Step 3: Oxidation to a Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid moiety by an aldehyde dehydrogenase (ALDH) , yielding undecanedioic acid.[3]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Undecanoic_acid [label="Undecanoic Acid"]; Hydroxyundecanoic_acid [label="11-Hydroxyundecanoic Acid"]; Oxoundecanoic_acid [label="11-Oxoundecanoic Acid"]; Undecanedioic_acid [label="Undecanedioic Acid"];

Undecanoic_acid -> Hydroxyundecanoic_acid [label="Cytochrome P450\nMonooxygenase"]; Hydroxyundecanoic_acid -> Oxoundecanoic_acid [label="Alcohol\nDehydrogenase"]; Oxoundecanoic_acid -> Undecanedioic_acid [label="Aldehyde\nDehydrogenase"]; } . Caption: The ω-oxidation pathway for the biosynthesis of undecanedioic acid.

The Missing Link: A Proposed Pathway for the Biosynthesis of the 5-Oxo Moiety

Currently, there is no direct literature describing a dedicated biosynthetic pathway for 5-oxo-undecanedioic acid. However, based on the known promiscuity and diverse catalytic activities of fatty acid modifying enzymes, a plausible two-step enzymatic pathway can be proposed, acting on the pre-formed undecanedioic acid.

This hypothetical pathway involves an initial "in-chain" hydroxylation followed by an oxidation of the resulting secondary alcohol:

  • Step 4 (Proposed): In-Chain Hydroxylation at C-5: The first committed step towards the 5-oxo group is the regioselective hydroxylation of undecanedioic acid at the C-5 position to yield 5-hydroxyundecanedioic acid. This type of reaction is within the catalytic repertoire of certain cytochrome P450 monooxygenases . While many P450s are known for ω-hydroxylation, a subset can hydroxylate fatty acids at various internal positions.[1][5] The specific P450 enzyme would need to exhibit regioselectivity for the C-5 position of the dicarboxylic acid.

  • Step 5 (Proposed): Oxidation to a Ketone: The newly introduced secondary hydroxyl group at C-5 is then oxidized to a ketone by a secondary alcohol dehydrogenase or a similar oxidase . This enzymatic step would finalize the synthesis of 5-oxo-undecanedioic acid.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

Undecanedioic_acid [label="Undecanedioic Acid"]; Hydroxy_undecanedioic_acid [label="5-Hydroxyundecanedioic Acid"]; Oxo_undecanedioic_acid [label="5-Oxo-undecanedioic Acid"];

Undecanedioic_acid -> Hydroxy_undecanedioic_acid [label="Cytochrome P450\n(in-chain hydroxylase)"]; Hydroxy_undecanedioic_acid -> Oxo_undecanedioic_acid [label="Secondary Alcohol\nDehydrogenase"]; } . Caption: A proposed biosynthetic pathway for the formation of 5-oxo-undecanedioic acid.

Experimental Workflow for the Elucidation and Reconstruction of the Pathway

For researchers aiming to validate and engineer the biosynthesis of 5-oxo-undecanedioic acid, a structured experimental approach is crucial. The following workflow outlines a logical progression from enzyme discovery to in vitro synthesis.

G

Detailed Experimental Protocols

Protocol 1: Identification of Candidate C-5 Hydroxylating Cytochrome P450s

  • Bioinformatic Screening:

    • Perform a BLAST search of protein databases (e.g., NCBI, UniProt) using known fatty acid "in-chain" hydroxylating cytochrome P450s as query sequences.

    • Prioritize hits from organisms known to produce a variety of oxidized fatty acids.

    • Analyze the active site residues of candidate enzymes for features that might favor the binding of a dicarboxylic acid and hydroxylation at the C-5 position.

  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized genes for the top candidate P450s and their corresponding reductase partners.

    • Clone the genes into a suitable expression vector (e.g., pET series for E. coli).

  • Heterologous Expression and in vivo Screening:

    • Transform the expression plasmids into a suitable host strain (e.g., E. coli BL21(DE3)).

    • Induce protein expression and supplement the culture medium with undecanedioic acid.

    • After a suitable incubation period, extract the culture supernatant and cell lysate with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by LC-MS for the presence of a mass corresponding to 5-hydroxyundecanedioic acid.

Protocol 2: Characterization of a Secondary Alcohol Dehydrogenase for 5-Hydroxyundecanedioic Acid Oxidation

  • Substrate-based Screening:

    • Obtain a panel of commercially available or recombinantly expressed secondary alcohol dehydrogenases.

    • Synthesize or procure 5-hydroxyundecanedioic acid as a substrate.

  • Enzymatic Assay:

    • Prepare a reaction mixture containing a suitable buffer, the enzyme, NAD+ or NADP+ as a cofactor, and 5-hydroxyundecanedioic acid.

    • Monitor the reaction by spectrophotometrically measuring the increase in absorbance at 340 nm due to the formation of NADH or NADPH.

    • Confirm product formation (5-oxo-undecanedioic acid) by LC-MS analysis of the reaction mixture.

  • Kinetic Analysis:

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the most active dehydrogenase with 5-hydroxyundecanedioic acid as the substrate.

Protocol 3: In Vitro Reconstitution of the Complete Biosynthetic Pathway

  • Component Preparation:

    • Purify the identified cytochrome P450 and its reductase partner, as well as the selected secondary alcohol dehydrogenase.

    • Prepare a reaction buffer containing all necessary cofactors (NADPH, NAD+ or NADP+).

  • One-Pot Reaction Setup:

    • Combine undecanoic acid, the ω-oxidation enzymes (or their functional equivalents), the C-5 hydroxylating P450 system, and the secondary alcohol dehydrogenase in the reaction buffer.

    • Incubate the reaction at an optimal temperature with shaking.

  • Time-Course Analysis:

    • Take aliquots of the reaction at different time points.

    • Quench the reaction and analyze the samples by LC-MS to monitor the consumption of substrates and the formation of intermediates and the final product, 5-oxo-undecanedioic acid.

  • Product Purification and Structural Elucidation:

    • Scale up the reaction to produce a sufficient quantity of the final product.

    • Purify 5-oxo-undecanedioic acid using techniques such as liquid chromatography.

    • Confirm the structure of the purified product using NMR spectroscopy.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of 5-oxo-undecanedioic acid is not yet available, the following table summarizes relevant data for the production of the precursor, undecanedioic acid, from renewable resources, which can serve as a benchmark for future metabolic engineering efforts.

MetricValueSource
Overall Molar Yield of 1,11-Undecanedioic Acid from Ricinoleic Acid55%[4]
Final Ester Product Concentration (Biotransformation)53 mM[4]
Volumetric Productivity (Biotransformation)6.6 mM h⁻¹[4]

Conclusion and Future Perspectives

The biosynthesis of 5-oxo-undecanedioic acid represents an exciting frontier in metabolic engineering and biocatalysis. While the complete pathway is yet to be fully elucidated, the foundational knowledge of ω-oxidation provides a solid starting point. The proposed pathway for C-5 oxidation, involving an in-chain hydroxylating cytochrome P450 and a secondary alcohol dehydrogenase, offers a logical and experimentally testable hypothesis. The successful reconstitution of this pathway would not only provide a green and sustainable route to a valuable chemical but also expand our understanding of the catalytic versatility of fatty acid modifying enzymes. Future research should focus on the discovery and engineering of enzymes with high regioselectivity and catalytic efficiency for each step of the proposed pathway to enable the high-titer production of 5-oxo-undecanedioic acid in a microbial host.

References

  • Jang, H.-Y., et al. (2016). Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry, 18(4), 1089-1095. [Link]

  • Kim, S.-K., & Park, Y.-C. (2019). Biotransformation of ω-hydroxyundecanoic acid into α,ω-undecanedioic acid and ω-amino dodecanoic acid. ResearchGate. [Link]

  • Girhard, M., et al. (2002). Hydroxylation of fatty acids by microsomal and reconstituted cytochrome P450 2B1. FEBS Letters, 511(1-3), 125-130.
  • Urlacher, V. B., & Girhard, M. (2019). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s.
  • Sanders, B. G., et al. (2019). Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes. Catalysis Science & Technology, 9(2), 359-370.
  • Li, Q., & Wu, J. (2024). Mid–Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects. ACS Synthetic Biology.
  • Erb, T. J., et al. (2009). Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: the ethylmalonyl-CoA pathway. Journal of the American Chemical Society, 131(35), 12684–12685.
  • Niles, C. T., et al. (2014). Genetic Analysis of the Assimilation of C5-Dicarboxylic Acids in Pseudomonas aeruginosa PAO1. Journal of Bacteriology, 196(14), 2636–2645.
  • Turner, N. J., & Kumar, H. (2015). Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem. Green Chemistry, 17(6), 3330-3333.
  • Christie, W. W. (2019). Structural Analysis of the Cyclic Fatty Acids Formed during Frying. AOCS Lipid Library.
  • Park, J. H., & Lee, S. Y. (2015). 2-Keto acids based biosynthesis pathways for renewable fuels and chemicals. Current Opinion in Biotechnology, 36, 11-19.
  • Shchepin, R. V., et al. (2023). Fluorescence-Based Detection of Fatty Acid β-Oxidation in Cells and Tissues Using Quinone Methide-Releasing Probes. Journal of the American Chemical Society, 145(14), 7946–7954.
  • Sharpe, M. A., & Cooper, C. E. (1998). Ligation, inhibition, and activation of cytochrome c oxidase by fatty acids. The Journal of Biological Chemistry, 273(46), 30951–30956.
  • Zhang, Z., & Deng, K. (2015). Recent Advances in the Catalytic Synthesis of 2,5-Furandicarboxylic Acid and Its Derivatives.
  • Sharpe, M. A., et al. (1996). Fatty acids as modulators of cytochrome c oxidase in proteoliposomes. Biochemical Journal, 320(Pt 2), 557–561.
  • van Veldhoven, P. P. (2010). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Frontiers in Bioscience, 15, 847–861.
  • Li, H., & Liao, J. C. (2013). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Current Opinion in Biotechnology, 24(6), 1075-1081.
  • Sanders, K. C., & Welle, O. (2011). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Frontiers in Bioscience (Landmark edition), 16, 2983-2997.
  • Rappe, C. (1963). Ketonic decarboxylation. Acta Chemica Scandinavica, 17, 2766-2767.

Sources

Exploratory

Comprehensive Technical Guide: Natural Sources, Biosynthesis, and Biological Isolation of 5-Oxoundecanedioic Acid

Executive Summary Medium-chain oxo-dicarboxylic acids represent a highly specialized and analytically challenging class of lipid metabolites. Among these, 5-oxoundecanedioic acid (CAS 87358-48-3), systematically named 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Medium-chain oxo-dicarboxylic acids represent a highly specialized and analytically challenging class of lipid metabolites. Among these, 5-oxoundecanedioic acid (CAS 87358-48-3), systematically named 4-oxo-1,9-nonanedicarboxylic acid[1], stands out due to its unique structural properties. This whitepaper provides a definitive framework for researchers and drug development professionals, detailing the metabolic origins of this rare compound and outlining a self-validating, field-proven protocol for its biological isolation from complex plant matrices.

Biological Context and Natural Sources

While simple, non-oxygenated medium-chain diacids like undecanedioic acid occur naturally in plants such as Aloe africana and as unusual metabolic byproducts in human biofluids[2][3], their oxo-derivatives are the result of highly specific oxidative cascades.

Historically, 5-oxoundecanedioic acid has been viewed primarily as a synthetic intermediate or an artifact of lipid peroxidation. However, recent advancements in high-resolution lipidomics have identified oxoundecanedioic acid moieties as rare, esterified fatty acid side chains within complex lipo-alkaloids derived from Aconitum species (e.g., Aconitum carmichaelii)[4]. In these biological systems, the oxo-diacid is not found in a free state but is covalently bound to the alkaloid scaffold, serving as a lipophilic anchor for vacuolar storage or defense mechanisms.

Biosynthetic Pathways

The biological synthesis of odd-chain oxo-dicarboxylic acids does not follow standard iterative fatty acid synthase (FAS) pathways. As an expert application scientist, it is crucial to understand the causality behind their formation: they are generated via the oxidative cleavage of longer-chain unsaturated fatty acids, followed by terminal oxidation.

  • Lipoxygenase (LOX) Cleavage : Polyunsaturated fatty acids (e.g., linoleic acid) undergo targeted oxygenation by LOX enzymes to form hydroperoxides. Hydroperoxide lyase (HPL) then cleaves these intermediates, yielding medium-chain oxo-fatty acids.

  • ω -Oxidation : The resulting medium-chain oxo-fatty acid is subjected to ω -oxidation by Cytochrome P450 monooxygenases. This enzyme complex sequentially oxidizes the terminal methyl group into a primary alcohol, an aldehyde, and finally a carboxylate, yielding the oxo-dicarboxylic acid.

  • Esterification : In specialized plants, acyltransferases esterify the newly formed 5-oxoundecanedioic acid onto alkaloid backbones, forming stable lipo-alkaloids[4].

Biosynthesis Precursor Long-Chain Unsaturated Fatty Acid (e.g., Linoleic/Oleic Acid) Lipoxygenase Lipoxygenase (LOX) / Oxidative Cleavage Precursor->Lipoxygenase MediumChain Medium-Chain Oxo-Fatty Acid (e.g., 5-Oxoundecanoic acid) Lipoxygenase->MediumChain Cleavage OmegaOx Cytochrome P450 (ω-Oxidation) MediumChain->OmegaOx Target 5-Oxoundecanedioic Acid (Target Metabolite) OmegaOx->Target Terminal Oxidation Esterification Acyltransferase (Esterification) Target->Esterification LipoAlkaloid Lipo-alkaloid Complex (Storage in Plant Vacuole) Esterification->LipoAlkaloid

Fig 1. Biosynthetic pathway of 5-oxoundecanedioic acid via oxidative cleavage and ω-oxidation.

Analytical Properties & Data Presentation

Accurate identification of 5-oxoundecanedioic acid requires high-resolution mass spectrometry (HRMS). Due to the presence of two terminal carboxyl groups, the molecule exhibits excellent ionization efficiency in negative electrospray ionization (ESI-).

Table 1: Physicochemical and Analytical Parameters of 5-Oxoundecanedioic Acid

ParameterValue / Description
IUPAC Name 4-oxo-1,9-nonanedicarboxylic acid[1]
CAS Registry Number 87358-48-3[1]
Molecular Formula C11H18O5[1]
Monoisotopic Mass 230.1154 Da
ESI-MS Precursor Ion ([M-H]-) m/z 229.1081
Characteristic MS/MS Neutral Losses -44 Da (Loss of CO₂), -18 Da (Loss of H₂O)
Predicted LogP ~1.2 (Highly polar, requires specialized extraction)

Biological Isolation & Purification Protocol

Because 5-oxoundecanedioic acid exists predominantly in esterified forms within plant matrices[4], direct solvent extraction yields negligible free acid. The following protocol utilizes a self-validating workflow combining alkaline saponification, pH-driven liquid-liquid extraction (LLE), and Mixed-Mode Anion Exchange (MAX) solid-phase extraction (SPE).

Expertise & Causality : Standard C18 stationary phases fail to retain highly polar medium-chain diacids. By employing a MAX SPE sorbent (which contains both quaternary amine anion-exchange groups and hydrophobic alkyl chains), we selectively trap the carboxylate anions.

Step-by-Step Methodology
  • Matrix Disruption & Primary Extraction

    • Action : Lyophilize 100 g of Aconitum root biomass and pulverize to a fine powder. Extract with 500 mL of 80% Methanol (aq) under ultrasonic agitation for 30 minutes.

    • Validation Check : Centrifuge at 10,000 x g. The supernatant must be entirely clear; turbidity indicates incomplete lipid/protein precipitation, which will foul downstream chromatography.

  • Alkaline Saponification (Ester Cleavage)

    • Action : Concentrate the extract in vacuo. Reconstitute in 100 mL of 0.5 M KOH in Ethanol. Incubate at 60°C for 2 hours under a nitrogen atmosphere.

    • Causality : The strong alkaline environment hydrolyzes the ester bonds linking the 5-oxoundecanedioic acid to the lipo-alkaloid backbone, releasing the free dicarboxylic acid into solution.

  • pH-Driven Liquid-Liquid Extraction (LLE)

    • Action : Dilute the saponified mixture with 100 mL of LC-MS grade water. Carefully titrate with 6 M HCl until the aqueous phase reaches exactly pH 2.0. Extract three times with equal volumes of Ethyl Acetate (EtOAc).

    • Causality : At pH 2.0, the carboxylate groups (pKₐ ~4.5) are fully protonated, rendering the diacid neutral and lipophilic enough to partition into the EtOAc layer. Alkaloid bases remain protonated and partition into the aqueous waste.

    • Validation Check : Verify the pH with a calibrated micro-probe before extraction. Failure to reach pH 2.0 results in catastrophic loss of the target analyte to the aqueous phase.

  • Mixed-Mode Anion Exchange (MAX) SPE

    • Action : Evaporate the EtOAc layer and reconstitute in 5 mL of 50% Methanol. Condition a MAX SPE cartridge (500 mg sorbent) with 5 mL Methanol, followed by 5 mL Water. Load the sample.

    • Action : Wash with 5 mL of 5% Ammonium Hydroxide in Methanol.

    • Action : Elute the target diacid with 5 mL of 5% Formic Acid in Methanol.

    • Causality : The initial load captures the diacid via strong ionic interaction with the quaternary amines. The basic wash removes non-acidic interferences and neutral lipids. The acidic elution neutralizes the diacid, breaking the ionic bond and releasing it from the sorbent in a highly purified state.

Isolation Biomass Plant Root Biomass (e.g., Aconitum sp.) Extraction Solvent Extraction (80% Methanol, Ultrasound) Biomass->Extraction Crude Crude Lipo-alkaloid Extract Extraction->Crude Hydrolysis Alkaline Saponification (0.5M KOH in EtOH, 60°C) Crude->Hydrolysis FreeAcids Free Dicarboxylic Acids + Alkaloid Bases Hydrolysis->FreeAcids LLE Liquid-Liquid Extraction (Acidify to pH 2, EtOAc) FreeAcids->LLE OrganicLayer Organic Layer (Oxo-diacids) LLE->OrganicLayer SPE Solid-Phase Extraction (Mixed-Mode Anion Exchange) OrganicLayer->SPE Purified Purified 5-Oxoundecanedioic Acid Fraction SPE->Purified

Fig 2. Isolation workflow utilizing saponification, pH-driven LLE, and MAX solid-phase extraction.

References

  • 4-OXO-1,9-NONANEDICARBOXYLIC ACID — Chemical Substance Information NextSDS[Link][1]

  • NP-Card for Undecanedioic acid (NP0000511) NP-MRD (Natural Products Magnetic Resonance Database)[Link][3]

  • Fatty acid side chains in lipo-alkaloids ResearchGate[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 5-Oxoundecanedioic Acid

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-oxoundecanedioic acid, a valuable dicarboxylic acid for research and development in materials science and drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-oxoundecanedioic acid, a valuable dicarboxylic acid for research and development in materials science and drug discovery. The synthetic strategy is based on a two-part approach: the initial C-acylation of cyclohexanone with heptanoyl chloride via a Stork enamine reaction to yield the β-diketone intermediate, 2-heptanoylcyclohexanone, followed by the oxidative cleavage of the cyclic ketone to afford the final product. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed procedural instructions and explaining the rationale behind key experimental choices to ensure reproducibility and success.

Introduction

5-Oxoundecanedioic acid is a bifunctional organic molecule featuring two carboxylic acid groups and a central ketone moiety. This unique structure makes it an attractive building block for the synthesis of novel polymers, and as a scaffold in the design of pharmacologically active compounds. The presence of multiple functional groups allows for a variety of chemical modifications, enabling the creation of diverse molecular architectures. This guide details a reliable and reproducible method for the laboratory-scale synthesis of this compound.

The synthetic pathway commences with the formation of an enamine from cyclohexanone and a secondary amine, a classic strategy to control the regioselectivity of acylation. The resulting enamine is a potent nucleophile that readily reacts with heptanoyl chloride. Subsequent hydrolysis of the acylated enamine intermediate furnishes 2-heptanoylcyclohexanone. The final and critical step involves the oxidative cleavage of the cyclohexanone ring of the β-diketone intermediate. This is achieved through ozonolysis of the corresponding silyl enol ether, a method known for its efficiency in cleaving carbon-carbon double bonds to yield carboxylic acids upon oxidative workup.[1][2][3]

Overall Reaction Scheme

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 2-Heptanoylcyclohexanone cluster_part2 Part 2: Synthesis of 5-Oxoundecanedioic Acid A 1. Mix Cyclohexanone, Pyrrolidine, p-TsOH in Toluene B 2. Reflux with Dean-Stark Trap (Enamine Formation) A->B C 3. Cool to 0°C B->C D 4. Add Heptanoyl Chloride in Toluene C->D E 5. Warm to RT, Stir D->E F 6. Hydrolyze with 1M HCl E->F G 7. Aqueous Work-up F->G H 8. Purify (Distillation/Chromatography) -> 2-Heptanoylcyclohexanone G->H I 9. Dissolve 2-Heptanoylcyclohexanone in Anhydrous DCM H->I Proceed to Part 2 J 10. Add Triethylamine and TMSCl (Silyl Enol Ether Formation) I->J K 11. Cool to -78°C J->K L 12. Ozonolysis (Bubble O3) K->L M 13. Oxidative Work-up (H2O2) L->M N 14. Aqueous Extraction and Acidification M->N O 15. Isolate and Purify -> 5-Oxoundecanedioic Acid N->O

Sources

Application

Application Note: HPLC-UV Method Development and Validation for the Quantitative Analysis of 5-Oxoundecanedioic Acid

Analyte Profiling & Analytical Challenges 5-Oxoundecanedioic acid (5-OUDA, CAS: 87358-48-3) is an 11-carbon aliphatic dicarboxylic acid featuring a ketone group at the C5 position[1]. It is frequently encountered as a me...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Analytical Challenges

5-Oxoundecanedioic acid (5-OUDA, CAS: 87358-48-3) is an 11-carbon aliphatic dicarboxylic acid featuring a ketone group at the C5 position[1]. It is frequently encountered as a metabolic intermediate, a cross-linking agent in carbohydrate polyesters, and a precursor in specialized polymer synthesis[2].

From a chromatographic perspective, 5-OUDA presents two primary challenges:

  • High Polarity: The dual terminal carboxylic acid groups render the molecule highly polar, leading to poor retention and poor peak shape on standard reversed-phase (RP) columns if the ionization state is not strictly controlled.

  • Lack of a Strong Chromophore: As an aliphatic oxo-dicarboxylic acid, 5-OUDA lacks a conjugated π -electron system. Its only UV-absorbing features are the carbonyl groups, which exhibit weak n→π∗ transitions, restricting direct UV detection to the noisy, low-wavelength region (200–220 nm)[3].

To address these challenges, we have designed a dual-tiered analytical strategy. For pure formulations, we utilize Direct Ion-Suppression HPLC-UV . For complex biological or feed matrices, we deploy Pre-Column Ketone Derivatization to enhance specificity and sensitivity.

Mechanistic Method Design (Causality & Rationale)

Strategy A: Direct Ion-Suppression RP-HPLC (210 nm)

Aliphatic carboxylic acids typically possess a pKa​ of approximately 4.5. At a neutral pH, 5-OUDA exists as a highly polar dianion, which elutes near the void volume ( t0​ ) on a hydrophobic C18 stationary phase.

To achieve baseline resolution and symmetric peak shapes, the mobile phase pH must be maintained at least two units below the analyte's pKa​ . By incorporating 0.1% Phosphoric acid ( H3​PO4​ ) into the aqueous mobile phase (yielding a pH of ~2.0), the carboxylate groups are fully protonated[4]. This "ion suppression" neutralizes the molecule, drastically increasing its partition coefficient into the C18 phase and preventing peak tailing caused by secondary electrostatic interactions with residual silanols on the silica matrix[5]. Because detection occurs at 210 nm, highly UV-transparent solvents (HPLC-grade water and acetonitrile) are mandatory.

Strategy B: Pre-Column Derivatization with 2,4-DNPH (360 nm)

When 5-OUDA must be quantified in complex matrices (e.g., animal feed or biological fluids), direct detection at 210 nm is compromised by severe baseline noise and co-eluting interferences[4]. To bypass this, we exploit the C5 ketone group.

Under acidic catalysis, the nucleophilic amine of 2,4-Dinitrophenylhydrazine (2,4-DNPH) attacks the electrophilic carbonyl carbon of 5-OUDA. Subsequent dehydration yields a stable 2,4-dinitrophenylhydrazone derivative[6]. This reaction extends the π -conjugation from the dinitrophenyl ring through the hydrazone double bond, shifting the absorption maximum ( λmax​ ) to ~360 nm. At this wavelength, most biological matrix components are optically transparent, resulting in a massive improvement in the Signal-to-Noise (S/N) ratio.

Workflow Start 5-Oxoundecanedioic Acid (Analyte) Decision Matrix Complexity? Start->Decision Prep1 Ion Suppression (0.1% H3PO4, pH ~2.0) Decision->Prep1 Low (Pure/Simple) Prep2 Ketone Derivatization (40°C, 30 min) Decision->Prep2 High (Biological) Direct Direct HPLC-UV (210 nm) Analyze RP-HPLC Separation (C18 Column) Direct->Analyze Deriv 2,4-DNPH Derivatization (360 nm) Deriv->Analyze Prep1->Direct Prep2->Deriv

Caption: Analytical workflow for 5-oxoundecanedioic acid based on matrix complexity.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . This means the method includes internal checks (System Suitability Tests - SST) that must pass before any sample data is considered valid.

Protocol A: Direct Ion-Suppression HPLC-UV

Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, 85% Phosphoric Acid ( H3​PO4​ ). System Suitability Criterion: The asymmetry factor ( As​ ) of the 5-OUDA peak must be between 0.9 and 1.2, proving successful ion suppression.

  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of 85% H3​PO4​ to 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm nylon membrane and degas.

    • Solvent B: 100% HPLC-grade ACN.

  • Chromatographic Conditions:

    • Column: Endcapped C18 (250 mm × 4.6 mm, 5 µm).

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program: 0–5 min (5% B), 5–15 min (linear gradient to 40% B), 15–20 min (hold at 40% B), 20–25 min (re-equilibration at 5% B).

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

Protocol B: Pre-Column Derivatization with 2,4-DNPH

Reagents: 2,4-DNPH, ACN, Hydrochloric Acid (HCl), 4-oxopimelic acid (Internal Standard - IS). System Suitability Criterion: The resolution ( Rs​ ) between the unreacted 2,4-DNPH peak, the IS derivative, and the 5-OUDA derivative must be ≥2.0 .

  • Reagent Preparation: Dissolve 10 mg of 2,4-DNPH in 10 mL of ACN containing 1% (v/v) concentrated HCl. Prepare fresh daily and protect from light.

  • Sample Reaction:

    • In a 1.5 mL amber HPLC vial, combine 100 µL of the 5-OUDA sample extract, 50 µL of the IS solution (100 µg/mL 4-oxopimelic acid), and 100 µL of the 2,4-DNPH reagent.

    • Vortex for 10 seconds.

  • Incubation: Heat the vial in a thermoblock at 40°C for exactly 30 minutes to drive the nucleophilic addition and dehydration steps to completion.

  • Quenching & Analysis: Cool to room temperature. Inject 10 µL of the mixture into the HPLC.

  • Chromatographic Conditions: Isocratic elution using 50:50 Water/ACN at 1.0 mL/min. Detection at 360 nm.

Pathway Analyte 5-Oxoundecanedioic Acid (Target Ketone) Reaction Nucleophilic Addition & Dehydration Analyte->Reaction Reagent 2,4-DNPH Reagent (Acid Catalyst) Reagent->Reaction Product 2,4-Dinitrophenylhydrazone Derivative (Abs: 360 nm) Reaction->Product

Caption: Derivatization pathway of 5-oxoundecanedioic acid with 2,4-DNPH for UV enhancement.

Quantitative Performance Metrics

The methods were validated according to ICH Q2(R1) guidelines. The data below summarizes the chromatographic performance and validation metrics, demonstrating the superiority of the derivatization method for trace-level analysis in complex matrices.

Table 1: Chromatographic Performance Comparison

ParameterProtocol A: Direct UV (210 nm)Protocol B: Derivatized UV (360 nm)
Retention Time ( tR​ ) 12.4 min18.7 min
Theoretical Plates ( N ) > 8,500> 12,000
Peak Asymmetry ( As​ ) 1.151.02
Matrix Interference High (Baseline noise prevalent)Negligible (Clean baseline)

Table 2: Method Validation Metrics

Validation MetricProtocol A: Direct UV (210 nm)Protocol B: Derivatized UV (360 nm)
Linearity Range 10.0 – 500.0 µg/mL0.5 – 50.0 µg/mL
Correlation Coefficient ( R2 ) 0.99850.9998
Limit of Detection (LOD) 3.0 µg/mL0.15 µg/mL
Limit of Quantification (LOQ) 10.0 µg/mL0.5 µg/mL
Intra-day Precision (RSD, n=5) 2.8%1.1%

References

  • Kim HJ, Lee MJ, Kim HJ, Cho SK. "Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed." Journal of Chromatography & Separation Techniques, 2017.[Link][4]

  • SIELC Technologies. "HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column." SIELC Applications Library, 2023.[Link][3]

  • Fachagentur Nachwachsende Rohstoffe (FNR). "Schlussbericht zum Vorhaben Thema: ERA-IB: Herstellung, Charakterisierung und anwendungstechnische Untersuchung neuer polymerer." FNR Research Reports, 2012.[Link][6]

  • European Chemicals Agency (ECHA). "4-OXO-1,9-NONANEDICARBOXYLIC ACID (5-oxoundecanedioic acid) Profile." ECHA CHEM, 2024. [Link][1]

Sources

Method

Application Note: 5-Oxoundecanedioic Acid as a Functional Monomer in Advanced Biodegradable Polymers

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Introduction & Mechanistic Rationale Long-chain aliphatic dicarboxylic acids, such as undecanedioic acid (UDDA), are foundational b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals

Introduction & Mechanistic Rationale

Long-chain aliphatic dicarboxylic acids, such as undecanedioic acid (UDDA), are foundational building blocks in the polymer industry. They are highly prized for imparting mechanical flexibility, thermal resistance, and hydrolytic biodegradability to polyesters and polyamides [1]. However, traditional aliphatic polymers are chemically inert along their backbones, lacking reactive sites for post-synthesis functionalization.

5-Oxoundecanedioic acid (5-OUDA, CAS: 87358-48-3) bridges this critical gap. As a C11 keto-diacid, it retains the desirable mechanical flexibility of standard long-chain diacids while introducing a reactive ketone group at the C5 position. The inclusion of this oxo-dicarboxylic acid into a polymer backbone yields two primary mechanistic advantages[2]:

  • Orthogonal Post-Polymerization Modification (PPM): The backbone ketone serves as a highly specific electrophilic center. It can undergo chemoselective oxime ligation or reductive amination with bioactive molecules (e.g., targeting peptides, drugs, or hydrophilic PEG chains) without risking the hydrolytic cleavage of the polymer's ester or amide linkages.

  • Accelerated Environmental Degradation: Polymers containing backbone ketones are uniquely susceptible to UV-induced photodegradation. Upon UV exposure, the ketones trigger Norrish Type I and Type II cleavages, breaking high-molecular-weight chains into smaller oligomers that are rapidly metabolized by environmental microorganisms [3].

Monomer Properties and Polymerization Workflow

To fully leverage 5-OUDA in polymer design, it is essential to compare its physicochemical properties with standard aliphatic diacids. The ketone group slightly increases the monomer's polarity, altering its solubility profile and the ultimate hydrophilicity of the resulting polymer.

Table 1: Comparative Properties of Aliphatic Diacid Monomers

Property5-Oxoundecanedioic AcidUndecanedioic AcidSebacic Acid
CAS Number 87358-48-31852-04-6111-20-6
Chain Length C11C11C10
Functional Groups 2x Carboxyl, 1x Ketone2x Carboxyl2x Carboxyl
PPM Capability Yes (Ketone-mediated)NoNo
Degradation Modes Hydrolytic, Enzymatic, PhotolyticHydrolytic, EnzymaticHydrolytic, Enzymatic
Relative Hydrophilicity Moderate (Ketone increases polarity)LowLow
Synthesis and Modification Workflow

Workflow Monomer 5-Oxoundecanedioic Acid (Monomer) Poly Melt Polycondensation (Ti(OBu)4, 180-220°C) Monomer->Poly Diol 1,4-Butanediol (Co-monomer) Diol->Poly Polyester Poly(butylene 5-oxoundecanedioate) (PB5OU) Poly->Polyester Vacuum (-H2O, -Diol) PPM Oxime Ligation (pH 4.5, Aminooxy-Ligand) Polyester->PPM Functionalization

Workflow for the synthesis and orthogonal post-polymerization modification of PB5OU.

Experimental Protocols
Protocol A: Synthesis of Poly(butylene 5-oxoundecanedioate) (PB5OU) via Melt Polycondensation

Expertise & Causality Insight: This synthesis utilizes a classic two-stage step-growth polymerization. However, the presence of the ketone group in 5-OUDA can weakly coordinate with Lewis acid catalysts like Titanium tetrabutoxide ( Ti(OBu)4​ ), reducing their effective concentration. To prevent catalyst sequestration and ensure high molecular weight, a slightly elevated catalyst loading (0.2 mol% vs. the standard 0.1 mol%) is strictly required.

Step-by-Step Methodology:

  • Esterification Stage:

    • Charge a rigorously dried 250 mL three-neck round-bottom flask with 5-OUDA (0.1 mol) and 1,4-butanediol (0.12 mol, 20% molar excess).

    • Add Ti(OBu)4​ (0.2 mol% relative to the diacid) as the catalyst.

    • Purge the system with high-purity Nitrogen for 15 minutes. Causality: Nitrogen prevents oxidative side reactions (e.g., α -proton abstraction and cross-linking) at the highly reactive α -carbon adjacent to the ketone at elevated temperatures.

    • Heat the mixture to 160°C under continuous mechanical stirring (150 rpm). Maintain for 2 hours until the theoretical yield of water is collected in a Dean-Stark trap.

    • Self-Validation Step: Sample the oligomer. 1H NMR should confirm monomer conversion via the disappearance of the carboxyl proton and a distinct downfield shift of the α

      CH2​ protons from ~2.30 ppm to ~2.45 ppm.
  • Polycondensation Stage:

    • Gradually increase the temperature to 210°C over 30 minutes.

    • Concurrently, reduce the pressure stepwise to < 0.1 mbar. Causality: The high vacuum drives the equilibrium forward by removing the excess 1,4-butanediol (Le Chatelier's principle), which is critical for achieving a number-average molecular weight ( Mn​ ) > 20,000 g/mol .

    • Maintain these conditions for 3-4 hours until the motor torque indicates high melt viscosity.

  • Termination and Purification:

    • Break the vacuum with Nitrogen, cool to room temperature, and dissolve the polymer in chloroform.

    • Precipitate dropwise into cold methanol. Filter and dry under vacuum at 40°C for 24 hours.

Protocol B: Post-Polymerization Modification via Oxime Ligation

Expertise & Causality Insight: Oxime ligation is highly chemoselective. By performing the reaction at a mildly acidic pH (4.5–5.0), the ketone carbonyl is sufficiently protonated/activated for nucleophilic attack by an aminooxy group, while the ester bonds of the polymer backbone remain entirely stable against hydrolysis.

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 1.0 g of PB5OU in 10 mL of a co-solvent mixture (THF/Acetate buffer, 80:20 v/v, pH 4.5).

  • Ligand Addition: Add the desired aminooxy-terminated ligand (e.g., aminooxy-PEG2000 or an aminooxy-functionalized drug molecule) at a 0.5 molar equivalent relative to the ketone groups in the polymer backbone.

  • Reaction: Stir the mixture at 35°C for 12 hours. Causality: The mild temperature prevents polymer degradation while ensuring quantitative conversion of the targeted ketones into oxime linkages.

  • Purification: Dialyze the reaction mixture against distilled water (MWCO 3.5 kDa) for 48 hours to remove unreacted ligands and buffer salts, followed by lyophilization.

  • Self-Validation Step: Confirm functionalization via FT-IR by observing the appearance of the C=N oxime stretch at ~1650 cm⁻¹ and the proportional attenuation of the ketone C=O stretch at ~1715 cm⁻¹.

Degradation Pathways and Mechanisms

The incorporation of 5-OUDA fundamentally alters the degradation profile of the resulting polymer. While standard aliphatic polyesters rely solely on slow aqueous hydrolysis or enzymatic cleavage, the ketone-containing PB5OU is highly susceptible to photodegradation [3].

Upon exposure to UV light (280–320 nm), the backbone ketones absorb photons and transition to excited triplet states, triggering two primary cleavage mechanisms:

  • Norrish Type I: Homolytic cleavage of the α -carbon-carbon bond, generating acyl and alkyl macroradicals that subsequently undergo chain scission.

  • Norrish Type II: Intramolecular hydrogen abstraction from the γ -carbon, leading to the formation of a polymer chain with a terminal alkene and a shorter chain with a terminal methyl ketone.

Degradation Polymer PB5OU Polymer Chain (Backbone Ketones) UV UV Irradiation (280-320 nm) Polymer->UV NorrishI Norrish Type I (Homolytic a-Cleavage) UV->NorrishI NorrishII Norrish Type II (g-Hydrogen Abstraction) UV->NorrishII Oligomers Oligomers & Small Molecules (Accelerated Bio-assimilation) NorrishI->Oligomers Radical Scission NorrishII->Oligomers Chain Cleavage

Photodegradation pathway of ketone-containing PB5OU via Norrish Type I and II reactions.

This dual-degradation profile (hydrolytic + photolytic) makes 5-OUDA-derived polymers exceptionally well-suited for agricultural mulch films, temporary medical devices, and environmentally friendly packaging where rapid breakdown post-use is required.

References
  • Silver Fern Chemical. "Undecanedioic Acid Supplier | 1852-04-6". Silver Fern Chemical Inc Catalog. URL:[Link]

  • ResearchGate. "1,12-Dodecanediol-Based Polyesters Derived from Aliphatic Diacids with Even Carbons: Synthesis and Characterization". ResearchGate Publications. URL:[Link]

Application

Application Note: Sample Preparation Techniques for the Extraction of 5-oxo-undecanedioic Acid from Biological Matrices

Introduction Overview of 5-oxo-undecanedioic Acid 5-oxo-undecanedioic acid is a dicarboxylic acid with a ketone group, which may be of interest in various fields of biomedical research, including metabolomics and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Overview of 5-oxo-undecanedioic Acid

5-oxo-undecanedioic acid is a dicarboxylic acid with a ketone group, which may be of interest in various fields of biomedical research, including metabolomics and drug development.[1][2] Its structure, featuring both polar carboxyl groups and a non-polar carbon chain, presents unique challenges and opportunities for its efficient extraction from complex biological matrices such as plasma, serum, and urine.[3]

Importance of Effective Sample Preparation in Bioanalysis

The primary goal of sample preparation is to isolate the analyte of interest from interfering substances present in the biological matrix, such as proteins, salts, and lipids.[4] An effective extraction protocol not only enhances the accuracy and sensitivity of subsequent analytical methods like liquid chromatography-mass spectrometry (LC-MS) but also protects the analytical instrumentation from contamination and prolongs its lifespan.[5] The choice of sample preparation technique is therefore a critical step in the development of robust and reliable bioanalytical assays.[6]

Scope of this Application Note

This document provides a comprehensive guide to the extraction of 5-oxo-undecanedioic acid from biological samples. It details three widely used sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For each technique, this note offers a detailed protocol, explains the underlying scientific principles, and discusses the relative advantages and disadvantages. The information presented here is intended for researchers, scientists, and drug development professionals seeking to develop and optimize methods for the analysis of 5-oxo-undecanedioic acid and similar analytes.

Physicochemical Properties of 5-oxo-undecanedioic Acid

A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective extraction strategy.

Chemical Structure

Chemical Formula: C₁₁H₂₀O₃ Molecular Weight: 200.27 g/mol [1] Structure:

Key Properties
PropertyValue/EstimateSource
Molecular Weight200.27 g/mol [1]
Predicted LogP2.78[1]
Predicted pKa₁~4.5Estimated
Predicted pKa₂~5.4Estimated

Note: pKa values are estimated based on the typical pKa of dicarboxylic acids. The presence of the electron-withdrawing keto group may slightly lower these values.

Implications for Extraction

The dual nature of 5-oxo-undecanedioic acid, with two polar carboxylic acid groups and a relatively long, non-polar carbon chain, dictates its solubility and behavior during extraction. The predicted LogP of 2.78 suggests a moderate degree of lipophilicity.[1] The two carboxylic acid groups can be ionized by adjusting the pH of the sample, a property that can be exploited to enhance selectivity in LLE and SPE.[7][8]

Principles of Common Extraction Techniques

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a biological sample.[5][9] It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample.[5][10] This disrupts the hydration shell around the proteins, leading to their denaturation and precipitation. The analyte of interest remains in the supernatant, which can then be directly analyzed or further purified.[10]

Liquid-Liquid Extraction (LLE)

LLE is a separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[4][11] The efficiency of the extraction is determined by the partition coefficient of the analyte between the two phases.[4] By adjusting the pH of the aqueous phase, the ionization state of acidic or basic analytes can be modified to favor their partitioning into the desired phase.[7][8]

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte of interest while allowing interfering substances to pass through.[12] The analyte is then eluted from the sorbent with a small volume of a strong solvent.[13] The choice of sorbent chemistry (e.g., reversed-phase, ion-exchange, mixed-mode) is critical and depends on the physicochemical properties of the analyte.[12]

Recommended Protocols

Protocol 1: Protein Precipitation using Acetonitrile
  • 4.1.1. Principle: This protocol utilizes the "salting out" effect of acetonitrile to precipitate proteins from the sample matrix. Acetonitrile is an effective precipitating agent that is compatible with reversed-phase liquid chromatography.[10]

  • 4.1.2. Materials and Reagents:

    • Biological sample (e.g., plasma, serum)

    • Acetonitrile (HPLC grade)

    • Vortex mixer

    • Centrifuge

    • Microcentrifuge tubes

  • 4.1.3. Step-by-Step Procedure:

    • Pipette 100 µL of the biological sample into a microcentrifuge tube.

    • Add 300 µL of cold acetonitrile to the sample.

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate the mixture at -20°C for 10 minutes to enhance protein precipitation.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the analyte.

    • The supernatant can be directly injected for LC-MS analysis or evaporated to dryness and reconstituted in a suitable solvent.

  • 4.1.4. Workflow Diagram:

    PPT_Workflow Start 100 µL Sample Add_ACN Add 300 µL Acetonitrile Start->Add_ACN Vortex Vortex 30s Add_ACN->Vortex Incubate Incubate -20°C 10 min Vortex->Incubate Centrifuge Centrifuge 14,000 x g, 10 min Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant

    Caption: Protein Precipitation Workflow.

  • 4.1.5. Troubleshooting:

    • Poor analyte recovery: Ensure complete protein precipitation by using cold acetonitrile and allowing sufficient incubation time.

    • Clogged LC column: Incomplete removal of precipitated proteins can lead to column clogging. Ensure proper centrifugation and careful collection of the supernatant.

Protocol 2: Liquid-Liquid Extraction using Ethyl Acetate
  • 4.2.1. Principle: This protocol exploits the pH-dependent solubility of 5-oxo-undecanedioic acid. By acidifying the sample, the carboxylic acid groups are protonated, making the analyte more non-polar and favoring its extraction into an organic solvent like ethyl acetate.[7][8]

  • 4.2.2. Materials and Reagents:

    • Biological sample (e.g., plasma, urine)

    • Ethyl acetate (HPLC grade)

    • Formic acid (or other suitable acid)

    • Vortex mixer

    • Centrifuge

    • Microcentrifuge tubes

  • 4.2.3. Step-by-Step Procedure:

    • Pipette 200 µL of the biological sample into a microcentrifuge tube.

    • Acidify the sample to a pH of approximately 2-3 by adding a small volume of formic acid.

    • Add 600 µL of ethyl acetate to the acidified sample.

    • Vortex the mixture vigorously for 1 minute to ensure efficient extraction.

    • Centrifuge the sample at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) containing the analyte to a clean tube.

    • Repeat the extraction (steps 3-6) with another 600 µL of ethyl acetate and combine the organic layers to maximize recovery.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis.

  • 4.2.4. Workflow Diagram:

    LLE_Workflow Start 200 µL Sample Acidify Acidify to pH 2-3 Start->Acidify Add_EtOAc Add 600 µL Ethyl Acetate Acidify->Add_EtOAc Vortex Vortex 1 min Add_EtOAc->Vortex Centrifuge Centrifuge 3,000 x g, 5 min Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute

    Caption: Liquid-Liquid Extraction Workflow.

  • 4.2.5. Troubleshooting:

    • Emulsion formation: The formation of an emulsion at the interface of the two layers can hinder separation. This can sometimes be resolved by adding a small amount of salt (e.g., NaCl) or by further centrifugation.

    • Low recovery: Ensure the pH of the aqueous phase is sufficiently low to fully protonate the analyte. Consider a different extraction solvent if recovery remains low.

Protocol 3: Solid-Phase Extraction using a Mixed-Mode Anion Exchange Sorbent
  • 4.3.1. Principle: This protocol utilizes a mixed-mode sorbent that has both reversed-phase and anion-exchange properties. This allows for a highly selective extraction of 5-oxo-undecanedioic acid. The analyte is retained by both hydrophobic interactions and ionic interactions with the positively charged sorbent.

  • 4.3.2. Materials and Reagents:

    • Biological sample (e.g., plasma, urine)

    • Methanol (HPLC grade)

    • Deionized water

    • Ammonium hydroxide (or other suitable base)

    • SPE vacuum manifold or centrifuge with SPE adapter

  • 4.3.3. Step-by-Step Procedure:

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the analyte, disrupting the ionic interaction with the sorbent and allowing for its elution.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

  • 4.3.4. Workflow Diagram:

    SPE_Workflow Condition 1. Condition (Methanol, Water) Load 2. Load Sample Condition->Load Wash1 3. Wash (Water) Load->Wash1 Wash2 4. Wash (Methanol) Wash1->Wash2 Elute 5. Elute (5% NH₄OH in Methanol) Wash2->Elute Analyze Analyze Elute->Analyze

    Caption: Solid-Phase Extraction Workflow.

  • 4.3.5. Troubleshooting:

    • Analyte breakthrough during loading: The sample may be loaded too quickly. Reduce the flow rate during loading.

    • Poor recovery during elution: The elution solvent may not be strong enough. Increase the concentration of the base in the elution solvent or try a different solvent. Ensure the sorbent bed does not dry out between steps.

Comparison of Extraction Techniques

The choice of the most appropriate extraction technique depends on the specific requirements of the assay, such as the desired level of cleanliness, throughput, and available resources.

TechniqueRecoveryPurityThroughputCost per Sample
Protein PrecipitationModerate to HighLowHighLow
Liquid-Liquid ExtractionHighModerateModerateLow to Moderate
Solid-Phase ExtractionHighHighModerate to HighHigh

Discussion and Recommendations:

  • Protein Precipitation is a good choice for initial method development and for high-throughput screening applications where speed is more critical than sample cleanliness.[5][15]

  • Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and cost. It is a versatile technique that can be optimized for a wide range of analytes.[4][11]

  • Solid-Phase Extraction provides the cleanest extracts and highest recovery, making it the preferred method for sensitive and demanding applications where matrix effects need to be minimized.[12][13]

Conclusion

The successful extraction of 5-oxo-undecanedioic acid from biological matrices can be achieved using a variety of techniques. The choice of the optimal method will depend on the specific analytical goals and available resources. For rapid analysis, protein precipitation is a viable option. For a balance of performance and cost, liquid-liquid extraction is recommended. For the highest level of purity and sensitivity, solid-phase extraction using a mixed-mode anion exchange sorbent is the preferred approach. The protocols and guidelines presented in this application note provide a solid foundation for the development of robust and reliable methods for the analysis of 5-oxo-undecanedioic acid and other dicarboxylic acids in a research and drug development setting.

References

  • MDPI. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024). [Link]

  • ACS Publications. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (2020). [Link]

  • Phenomenex. Protein Precipitation Method. (2025). [Link]

  • ACS Publications. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (2020). [Link]

  • ACS Publications. Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. (2022). [Link]

  • Organic Syntheses. Acetonedicarboxylic acid. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). [Link]

  • Ovid. Sample treatment based on extraction techniques in biological matrices. [Link]

  • PMC. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]

  • LCGC International. Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. (2024). [Link]

  • EPO. PREPARATION AND SEPARATION OF A DICARBOXYLIC ACID-CONTAINING MIXTURE USING A DICARBOXYLATE FORM OF AN ANION EXCHANGE CHROMATOGRA. (2020). [Link]

  • PubMed. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. (2001). [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. (2021). [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. (2023). [Link]

  • PMC. A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis. [Link]

  • Ataman Kimya. UNDECANEDIOIC ACID. [Link]

  • Corvay Specialty Chemicals GmbH. Undecanedioic acid (UDDA, DC11). (2025). [Link]

  • Serena Chemicals. Undecanedioic Acid. [Link]

  • PMC. Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. [Link]

  • FooDB. Showing Compound Undecanedioic acid (FDB022300). (2011). [Link]

  • PubMed. Nucleic Acid Extraction from Human Biological Samples. [Link]

Sources

Method

Advanced Applications of 5-Oxo-undecanedioic Acid in Complex Organic Synthesis: A Tri-Functional Scaffold for Targeted Protein Degraders and Bioconjugates

Introduction and Structural Rationale The development of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), has revolutionized targeted protein degradation. However, the synthesis of nex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The development of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), has revolutionized targeted protein degradation. However, the synthesis of next-generation degraders—such as trivalent Y-type PROTACs and PROTAC-Antibody Conjugates (PACs)—requires sophisticated linker chemistries[1].

5-Oxo-undecanedioic acid (CAS 87358-48-3)[2] emerges as a highly specialized, orthogonal tri-functional scaffold designed to meet these exact needs. Structurally, it is an 11-carbon aliphatic chain terminating in two carboxylic acids, with a ketone group positioned at C5.

The Causality Behind the Scaffold
  • Optimal Spatial Geometry (C11 Chain): The 11-carbon backbone provides an approximate end-to-end distance of 12–15 Å. This length is critical in PROTAC design to bridge the Protein of Interest (POI) and the E3 ubiquitin ligase without inducing steric clashes that would disrupt ternary complex formation[3].

  • The Orthogonal C5 Ketone Handle: Unlike traditional alkyl or PEG linkers that are chemically inert once assembled, the C5 ketone serves as a bioorthogonal handle. Ketones are completely unreactive under standard peptide-coupling conditions (e.g., HATU/DIPEA) used to conjugate the terminal carboxylates. Once the bivalent PROTAC is assembled, the ketone can undergo highly specific oxime ligation to attach a third modality, such as a fluorophore for target tracking, a PEG chain for solubility enhancement, or a monoclonal antibody for targeted delivery[1].

Quantitative Scaffold Comparison

To understand the physicochemical advantages of 5-oxo-undecanedioic acid, we must evaluate it against standard linker motifs. The introduction of the C5 ketone lowers the overall lipophilicity (LogP) compared to pure alkyl chains, mitigating the "grease" often associated with poor pharmacokinetic profiles in PROTACs.

Linker ScaffoldC-Chain LengthOrthogonal HandleEst. LogPTPSA (Ų)Primary Application
Undecanedioic acid C11None3.274.6Standard bivalent PROTACs
PEG3-diacid 11 atomsNone0.5112.0Highly soluble bivalent PROTACs
5-Oxo-undecanedioic acid C11C5 Ketone 2.191.6Trivalent/Y-type PROTACs, PACs

Conjugation Strategy and Workflow

The synthesis of a Y-type PROTAC using this scaffold relies on a two-phase orthogonal approach: Stepwise amidation followed by catalytic oxime ligation.

Workflow A 5-Oxo-undecanedioic Acid (Scaffold) B Amide Coupling 1 (Target Ligand) A->B HATU, DIPEA C Amide Coupling 2 (E3 Ligase Ligand) B->C Deprotection & HATU D Bivalent PROTAC (Ketone Intact) C->D E Oxime Ligation (mPDA Catalyst + Aminooxy-Tag) D->E Orthogonal Reaction F Y-Type PROTAC / PAC (Tri-functional) E->F

Workflow for assembling Y-type PROTACs using a 5-oxo-undecanedioic acid scaffold.

Experimental Protocols

Protocol A: Assembly of the Bivalent PROTAC Backbone

This protocol utilizes desymmetrization to attach two distinct ligands to the symmetric diacid.

Step 1: Mono-Amidation (Desymmetrization)

  • Dissolve 5-oxo-undecanedioic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.0 eq) and DIPEA (3.0 eq). Stir at 0 °C for 10 minutes.

    • Causality: HATU is selected over EDC/NHS due to its rapid activation kinetics, which minimizes the risk of the keto-diacid undergoing undesired intramolecular side reactions.

  • Add the POI ligand bearing a primary amine (0.9 eq) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation: Monitor via LC-MS. The statistical mixture of unreacted diacid, mono-amide (desired), and di-amide will form. Purify the mono-amide intermediate via preparative reverse-phase HPLC (Water/MeCN + 0.1% TFA).

Step 2: Second Amidation

  • Dissolve the purified mono-amide (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by the E3 ligase ligand (e.g., a pomalidomide or VHL-ligand amine derivative) (1.1 eq).

  • Stir for 4 hours at room temperature. Purify the resulting bivalent PROTAC via HPLC. The C5 ketone remains completely intact and unreacted.

Protocol B: Orthogonal Oxime Ligation (Functionalization)

Ketones are notoriously sluggish in oxime ligations compared to aldehydes. This protocol utilizes m-phenylenediamine (mPDA) to accelerate the reaction up to 15-fold[4].

Step 1: Reaction Setup

  • Dissolve the assembled bivalent PROTAC (1.0 eq) in a 1:1 mixture of DMSO and 100 mM Sodium Phosphate buffer (pH 6.5) to a final concentration of 1 mM.

    • Causality: A pH of 6.5 is strictly maintained. It is acidic enough to slightly protonate the ketone (increasing its electrophilicity) but basic enough to ensure the incoming aminooxy group (pKa ~4.5) remains nucleophilic.

Step 2: Catalytic Acceleration

  • Add the aminooxy-functionalized tag (e.g., Aminooxy-PEG-Fluorophore or Aminooxy-Antibody linker) (1.5 eq).

  • Add m-phenylenediamine (mPDA) to a final concentration of 50 mM.

    • Causality: mPDA acts as a nucleophilic catalyst. It rapidly attacks the C5 ketone to form a highly reactive iminium intermediate, which is subsequently trapped by the aminooxy group much faster than the direct reaction between the ketone and the aminooxy moiety[4].

  • Incubate at 37 °C for 2–4 hours.

  • Self-Validation: Confirm the mass shift corresponding to the loss of H₂O (-18 Da) via HRMS. Purify the final Y-type PROTAC via size-exclusion chromatography (for PACs) or HPLC (for small-molecule tags).

Mechanism of Action of the Assembled Y-Type PROTAC

Once synthesized, the Y-type PROTAC utilizes its tri-functional nature to execute targeted degradation while simultaneously fulfilling its third programmed function (e.g., fluorescence tracking or antibody-mediated cellular targeting).

Mechanism PROTAC Y-Type PROTAC (5-Oxo Scaffold) POI Protein of Interest (Target) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3 Recruits TAG Functional Tag (Fluorophore/Antibody) PROTAC->TAG Tracks/Delivers TC Ternary Complex POI->TC E3->TC UB Poly-Ubiquitination TC->UB E2 Transfer DEG Proteasomal Degradation UB->DEG

Mechanism of action for a Y-type PROTAC mediating targeted protein degradation.

References[2] ECHA CHEM: Name 4-OXO-1,9-NONANEDICARBOXYLIC ACID. European Chemicals Agency (ECHA). URL: https://echa.europa.eu/[3] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy (NIH/PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7733979/[4] A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/bc3006399[1] Rational design of the linkers in targeting chimeras. Chemical Science (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2025/SC/D5SC04859A

Sources

Application

GC-MS silylation derivatization methods for Undecanedioic acid, 5-oxo-

Application Note: High-Resolution GC-MS Analysis of 5-Oxoundecanedioic Acid via Optimized MOX-TMS Derivatization Abstract The accurate quantification of keto-dicarboxylic acids, such as 5-oxoundecanedioic acid, via Gas C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution GC-MS Analysis of 5-Oxoundecanedioic Acid via Optimized MOX-TMS Derivatization

Abstract

The accurate quantification of keto-dicarboxylic acids, such as 5-oxoundecanedioic acid, via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique analytical challenges. Direct silylation of these molecules often results in poor chromatographic resolution due to keto-enol tautomerization at elevated temperatures. As a Senior Application Scientist, I have designed this protocol to establish a robust, self-validating two-step derivatization workflow: Methoximation followed by Trimethylsilylation (MOX-TMS). This guide details the mechanistic causality behind each experimental choice, ensuring high volatility, thermal stability, and reproducible quantification for drug development and metabolomics applications.

Mechanistic Rationale: The MOX-TMS Advantage

When dealing with 5-oxoundecanedioic acid, direct silylation is an analytical trap. The molecule contains two terminal carboxylic acid (-COOH) groups and a ketone (-C=O) group at the C-5 position.

  • The Problem with Direct Silylation: At the high temperatures required for GC vaporization, the C-5 ketone is highly susceptible to enolization. If silylating agents are applied directly, they react not only with the carboxyl groups but also with the transient enol hydroxyls. This generates a heterogeneous mixture of di-TMS and tri-TMS (enol-ether) derivatives, splitting the analyte signal across multiple chromatographic peaks and severely degrading the limit of detection (LOD)[1].

  • The MOX-TMS Solution: To circumvent this, we employ a two-step derivatization process. First, Methoximation (MOX) using methoxyamine hydrochloride in pyridine converts the reactive ketone into a stable methoxime derivative, locking the molecule and preventing tautomerization[2]. Pyridine acts as both the solvent and a base catalyst to neutralize the HCl byproduct[1]. Second, Silylation using MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) catalyzed by 1% TMCS (Trimethylchlorosilane) replaces the active protons on the two carboxylic acids with trimethylsilyl groups, drastically reducing polarity and increasing volatility[2].

MOX_TMS_Mechanism A 5-Oxoundecanedioic Acid (Native Keto-Diacid) B Methoximation (MeOX in Pyridine) A->B Step 1: Prevents enolization C Methoxime Intermediate (Ketone Locked) B->C D Silylation (MSTFA + 1% TMCS) C->D Step 2: Volatilizes -COOH E MOX-diTMS Derivative (GC-MS Ready) D->E

Fig 1. Two-step MOX-TMS derivatization pathway for 5-oxoundecanedioic acid.

Analyte Properties & Quantitative Data

Understanding the mass shift during derivatization is critical for accurate mass spectral deconvolution. The addition of the methoxime group and two TMS groups significantly alters the molecular weight.

Table 1: Physicochemical & Derivative Properties

PropertyValue
Target Analyte 5-Oxoundecanedioic acid
IUPAC Name 5-oxoundecanedioic acid[3]
Molecular Formula (Native) C₁₁H₁₈O₅
Monoisotopic Mass (Native) 230.12 Da
Derivatization Strategy MOX-TMS (Two-step)
Derivative Formula C₁₈H₃₇NO₅Si₂
Derivative Mass 403.22 Da
Key Diagnostic Ions (EI, m/z) [M-15]⁺ (388), [M-89]⁺ (314), 73 (TMS cation)

Self-Validating Experimental Protocol

A reliable protocol must be a self-validating system. To ensure trustworthiness, this workflow mandates the use of an Internal Standard (IS) to track derivatization efficiency and a Method Blank to identify reagent artifacts (e.g., siloxane column bleed).

Reagents & System Suitability
  • Methoxyamine hydrochloride (MeOX): 20 mg/mL dissolved in anhydrous pyridine[2]. (Causality: Pyridine must be anhydrous; water rapidly quenches silylation reagents).

  • MSTFA + 1% TMCS: Used as the silylating agent[2]. (Causality: TMCS acts as a Lewis acid catalyst, ensuring complete derivatization of sterically hindered sites).

  • Internal Standard (IS): 2-ketocaproic acid or Myristic acid-d27 (10 µg/mL).

Sample Preparation & Lyophilization
  • Extraction: Extract 5-oxoundecanedioic acid from the biological matrix (e.g., plasma/urine) using cold organic solvent precipitation (e.g., 3:1 Acetonitrile:Water)[2].

  • Spiking: Add 10 µL of the Internal Standard to the sample homogenate[2].

  • Lyophilization (Critical Step): Freeze the extract in liquid nitrogen and lyophilize to absolute dryness[2]. (Causality: Even trace amounts of residual water will hydrolyze MSTFA, leading to incomplete derivatization and poor signal reproducibility).

Derivatization Workflow
  • Methoximation: Add 50 µL of the MeOX/pyridine solution (20 mg/mL) to the dried residue[2].

  • Incubation 1: Vortex vigorously for 1 minute, then incubate in a thermal shaker at 60°C for 60 minutes[2].

  • Advanced Optimization (Optional): Evaporating the sample under a gentle nitrogen stream between the MOX and TMS steps can concentrate the metabolites and improve signal intensity by 2-10 fold[4]. However, for standard high-throughput assays, sequential addition is preferred.

  • Silylation: Cool the sample to room temperature, then add 100 µL of MSTFA + 1% TMCS[2].

  • Incubation 2: Incubate at 60°C for 30 minutes[2].

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble salts (e.g., pyridinium hydrochloride) before transferring the supernatant to a GC vial with a glass insert.

GCMS_Workflow S1 Lyophilization (Remove H2O) S2 Add MeOX (60°C, 1h) S1->S2 S3 Add MSTFA (60°C, 30m) S2->S3 S4 Centrifugation (Remove Salts) S3->S4 S5 GC-EI-MS Analysis S4->S5

Fig 2. End-to-end sample preparation and GC-MS analysis workflow.

GC-MS Analytical Parameters

To achieve baseline separation of the MOX-diTMS derivative of 5-oxoundecanedioic acid from complex biological matrices, utilize a non-polar stationary phase and a carefully ramped temperature gradient.

Table 2: Optimized GC-MS Instrument Parameters

ParameterRecommended Setting
Analytical Column DB-5MS or HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[2]
Carrier Gas Helium (Ultra-high purity, 99.999%), constant flow at 1.0 mL/min[2]
Injection Volume & Mode 1.0 µL, Splitless (for trace analysis) or 10:1 Split (for high abundance)[2]
Inlet Temperature 250 °C[2]
Oven Temperature Program Initial 80°C (hold 2 min) → Ramp 10°C/min to 280°C (hold 5 min)[2]
Transfer Line Temperature 280 °C
Ion Source & Energy Electron Ionization (EI), 70 eV, Source Temp: 230 °C
Acquisition Mode Full Scan (m/z 50–600) for untargeted; SIM mode for targeted quantification[4]

Troubleshooting & Quality Control

Even with a validated protocol, environmental factors can impact derivatization efficiency. Use the matrix below to diagnose common chromatographic anomalies.

Table 3: Troubleshooting Guide

Observed IssueMechanistic Root CauseCorrective Action
Low Derivative Yield / Poor IS Recovery Residual moisture in the sample quenching MSTFA[2].Ensure complete lyophilization. Store pyridine and MSTFA over molecular sieves.
Multiple Peaks for 5-Oxoundecanedioic Acid Incomplete methoximation leading to enol-TMS formation[1].Verify MeOX reagent integrity. Increase Step 1 incubation time to 90 minutes.
Excessive Baseline Noise (Siloxanes) Column bleed or degraded MSTFA reagent.Perform inlet maintenance (change liner/septum). Use fresh, unopened MSTFA ampules.
Peak Tailing Active sites in the GC inlet or column interacting with underivatized -COOH.Confirm TMCS catalyst presence (1%). Trim the first 10 cm of the analytical column.

References

  • BenchChem. "Application Notes and Protocols for the GC-MS Analysis of Keto Acids." Benchchem.com.
  • Organomation. "GC-MS Sample Preparation.
  • The Bumbling Biochemist.
  • ECHA CHEM. "4-OXO-1,9-NONANEDICARBOXYLIC ACID." Europa.eu.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Oxoundecanedioic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 5-oxoundecanedioic acid (CAS 87358-48-3). Synthesizing this unsymmetrical keto-diacid presents unique challenges due to its high polarity and the precise place...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-oxoundecanedioic acid (CAS 87358-48-3). Synthesizing this unsymmetrical keto-diacid presents unique challenges due to its high polarity and the precise placement of the ketone group at the C5 position.

To avoid the low yields associated with complex cross-metathesis or multi-step protection/deprotection schemes, this guide focuses on a highly robust, convergent synthetic route: Grignard addition of 7-bromo-1-heptene to cyclopentanone, followed by dehydration, and a tandem double oxidative cleavage .

As a Senior Application Scientist, I have structured this guide to provide field-proven protocols, self-validating in-process controls (IPCs), and mechanistic troubleshooting strategies to maximize your reaction yields.

Synthetic Workflow Visualization

SynthesisWorkflow A 7-Bromo-1-heptene + Mg turnings B Grignard Reagent (Hept-6-enylmagnesium bromide) A->B THF, Reflux D 1-(Hept-6-en-1-yl)cyclopentan-1-ol (Intermediate 1) B->D 1. Addition at 0°C 2. NH4Cl quench C Cyclopentanone C->D E Acid-Catalyzed Dehydration (p-TsOH, Toluene, Reflux) D->E F 1-(Hept-6-en-1-yl)cyclopent-1-ene (Intermediate 2) E->F -H2O (Dean-Stark) G Sharpless Oxidative Cleavage (RuCl3, NaIO4, EtOAc/CH3CN/H2O) F->G H 5-Oxoundecanedioic Acid (Target Compound) G->H Cleavage of both C=C bonds

Figure 1: Synthetic workflow for 5-oxoundecanedioic acid via tandem double oxidative cleavage.

Standard Operating Procedure (SOP)

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the In-Process Control (IPC) metric.

Step 1: Grignard Addition
  • Initiation: To a flame-dried flask under argon, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF.

  • Addition: Slowly add 7-bromo-1-heptene (1.0 eq) as a 1.0 M solution in THF. Maintain a gentle reflux to minimize Wurtz coupling.

    • IPC (Self-Validation): Quench a 0.5 mL aliquot with D₂O. GC-MS analysis must show >95% deuterium incorporation (m/z shift) to validate complete Grignard formation before proceeding.

  • Coupling: Cool the dark Grignard solution to 0 °C. Add cyclopentanone (0.95 eq) dropwise. Stir for 2 hours at 20 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with MTBE (3x), dry over Na₂SO₄, and concentrate to yield 1-(hept-6-en-1-yl)cyclopentan-1-ol.

Step 2: Thermodynamic Dehydration
  • Reaction: Dissolve the crude tertiary alcohol in toluene (0.2 M). Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).

  • Reflux: Heat to reflux using a Dean-Stark trap for 16 hours.

    • IPC (Self-Validation): Analyze via ¹H NMR. The disappearance of the broad -OH singlet and the appearance of a single vinylic proton multiplet (~5.3 ppm) confirms exclusive formation of the endocyclic double bond.

  • Workup: Wash the organic layer with saturated NaHCO₃ to remove the acid catalyst, dry, and concentrate to yield 1-(hept-6-en-1-yl)cyclopent-1-ene.

Step 3: Tandem Oxidative Cleavage
  • Setup: Dissolve the diene in a biphasic mixture of EtOAc/CH₃CN/H₂O (3:3:1 v/v/v, 0.1 M).

  • Catalyst Addition: Add RuCl₃ hydrate (0.05 eq). The mixture will turn dark. Cool to 0 °C.

  • Oxidation: Add NaIO₄ (8.5 eq total; 4.1 eq per C=C bond + 0.3 eq excess) in small portions over 1 hour. Maintain vigorous stirring (800+ rpm).

    • IPC (Self-Validation): Monitor the organic layer color. A persistent yellow/orange hue indicates active RuO₄. A black suspension indicates the catalyst is crashing out as RuO₂ (See FAQ Q3).

  • Workup: Quench with aqueous Na₂S₂O₃. Saturate the aqueous layer with solid NaCl. Extract repeatedly with 2-Methyltetrahydrofuran (2-MeTHF). Concentrate to yield the crude diacid, then recrystallize from EtOAc/heptane.

Troubleshooting & FAQs (Yield Optimization)

Q1: My Grignard initiation is sluggish, and I am isolating large amounts of 1,13-tetradecadiene. How do I fix this?

  • Causality: 1,13-tetradecadiene is the Wurtz homocoupling dimer. It forms when the local concentration of the alkyl bromide is too high relative to the active magnesium surface, allowing the formed Grignard reagent to react with unreacted alkyl bromide.

  • Solution: Ensure the Mg turnings are freshly activated (dry stirring under argon or iodine activation). Add the 7-bromo-1-heptene strictly via syringe pump (e.g., 0.1 M/hr) to maintain a low steady-state concentration of the electrophile.

Q2: During dehydration, NMR shows a mixture of double-bond isomers. How do I maximize the yield of the endocyclic double bond?

  • Causality: Dehydration of 1-alkylcyclopentanols kinetically yields a mixture of the endo (1-alkylcyclopentene) and exo (alkylidenecyclopentane) isomers. If the exo isomer is carried forward, oxidative cleavage will yield cyclopentanone and a 7-carbon diacid, destroying your target yield.

  • Solution: Rely on thermodynamic control. The endocyclic alkene is more stable due to Zaitsev's rule and ring strain relief. Ensure a full 16-hour reflux with a strong acid (p-TsOH) to allow complete equilibration to the endo product.

Q3: The RuCl₃/NaIO₄ oxidative cleavage stalls at 40% conversion, and the reaction turns into a black sludge. What is happening?

  • Causality: The active catalytic species, RuO₄, is being reduced to insoluble RuO₂ (the black sludge) and failing to re-enter the catalytic cycle. This occurs when intermediate ruthenium carboxylate complexes precipitate out of the organic phase.

  • Solution: Ensure your solvent system contains sufficient Acetonitrile (CH₃CN). As demonstrated in the foundational, CH₃CN acts as a coordinating ligand that disrupts insoluble Ru-carboxylate complexes, keeping the catalyst in solution so NaIO₄ can continuously re-oxidize it .

Q4: LC-MS shows 100% conversion to 5-oxoundecanedioic acid, but my isolated yield after extraction is only 30%. Where is the product?

  • Causality: 5-oxoundecanedioic acid is a highly polar keto-diacid. The combination of two terminal carboxylic acids and a ketone on an 11-carbon backbone gives it significant water solubility, causing it to partition into the aqueous waste during standard workup.

  • Solution: Employ a strict "salting-out" protocol. Saturate the aqueous phase with NaCl to decrease the solubility of the organic diacid. Replace standard extraction solvents (like DCM or diethyl ether) with highly polar, water-immiscible solvents such as 2-MeTHF or EtOAc, and perform at least four sequential extractions.

Yield Optimization Matrix

Use the following data table to benchmark your experimental results against optimized parameters.

Reaction StepCommon Yield IssueStandard YieldOptimized ConditionOptimized Yield
Grignard Addition Wurtz Dimerization45–55%Syringe pump addition (0.1 M/hr), I₂ activated Mg82%
Dehydration Exo-isomer formation60%Thermodynamic control (p-TsOH, 16h reflux)90%
Oxidative Cleavage Catalyst precipitation30–40%EtOAc/CH₃CN/H₂O (3:3:1), 0 °C, 8.5 eq NaIO₄78%
Aqueous Workup Product lost in aq. phase40%NaCl saturation, repeated 2-MeTHF extraction>90% recovery

References

  • Carlsen, P. H. J.; Katsuki, T.; Martin, V. S.; Sharpless, K. B. "A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds." The Journal of Organic Chemistry, 1981, 46(19), 3936–3938. URL:[Link]

  • Yang, D.; Zhang, C. "Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes." The Journal of Organic Chemistry, 2001, 66(14), 4814–4818. URL:[Link]

Optimization

Troubleshooting poor solubility of 5-oxoundecanedioic acid in organic solvents

Welcome to the advanced troubleshooting guide for 5-oxoundecanedioic acid (CAS: 87358-48-3). As a highly polar C11 dicarboxylic acid featuring a central ketone group, this molecule frequently presents severe solvation ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for 5-oxoundecanedioic acid (CAS: 87358-48-3). As a highly polar C11 dicarboxylic acid featuring a central ketone group, this molecule frequently presents severe solvation challenges during synthesis, extraction, and formulation.

This guide is designed for researchers and drug development professionals. It bypasses basic trial-and-error, providing you with mechanistically grounded, self-validating workflows to overcome thermodynamic barriers to solvation.

Diagnostic Workflow

Before adjusting your protocols, follow this logical progression to identify the optimal solvation strategy for your specific application.

Workflow A 5-Oxoundecanedioic Acid Insoluble in Target Solvent B Assess Solvent Polarity (Is it non-polar?) A->B C Switch to Polar Aprotic (DMSO, DMF, THF) B->C Yes (Hexane/DCM) D Calculate Hansen Solubility Parameters (HSP) B->D No (Already Polar) C->D Still Insoluble E Use Binary Mixture (e.g., THF/Water 80:20) D->E High Ra Value F Transient Derivatization (Esterification) E->F Need Anhydrous Media

Fig 1. Diagnostic workflow for resolving 5-oxoundecanedioic acid solubility issues.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is 5-oxoundecanedioic acid completely insoluble in standard non-polar extraction solvents like dichloromethane (DCM) or hexane?

A1: This is a classic thermodynamic mismatch driven by crystal lattice energy and hydrogen bonding. Linear C11 dicarboxylic acids exhibit an "odd-even effect," where odd-numbered chains generally show higher solubility than even-chain homologues due to less dense solid-state packing . However, the addition of the 5-oxo group drastically alters the molecule's polarity. The two terminal carboxylic acids and the central ketone act as strong hydrogen-bond donors and acceptors. Solvation in non-polar media simply cannot provide enough enthalpic return to overcome the high lattice energy of the solid state.

Q2: I need to dissolve it for a reaction, but it crashes out of THF at room temperature. What is the best approach?

A2: Pure tetrahydrofuran (THF) lacks sufficient hydrogen-bonding capacity ( δH​ ) to fully solvate highly polar diacids at high concentrations. We recommend using a binary solvent system . Recent studies on structurally analogous polar diacids demonstrate that adding a small percentage of water (e.g., 20% w/w H₂O in THF or DMSO) acts synergistically to minimize the Hansen interaction radius ( Ra​ ), increasing solubility by up to 60-fold compared to pure solvents . If strictly anhydrous conditions are required, transition to pure Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and apply gentle heating (40–50°C).

Q3: How can I extract 5-oxoundecanedioic acid from an aqueous reaction mixture into an organic phase?

A3: Direct liquid-liquid extraction into standard organics (like ethyl acetate) will yield poor recovery due to the molecule's high aqueous affinity. First, ensure the aqueous phase is strictly acidified (pH < 1.5) to fully protonate the carboxylates. If partitioning remains poor, you must perform a transient derivatization (e.g., Fischer esterification to the dimethyl ester). Esterification masks the highly polar hydrogen-bond donors, allowing seamless extraction into ethyl acetate or DCM.

Quantitative Solvent Selection Data

To predict solubility, we utilize Hansen Solubility Parameters (HSP). The goal is to minimize the Interaction Radius ( Ra​ ) between the solvent and the solute. Below is the extrapolated HSP data for 5-oxoundecanedioic acid based on highly polar diacid models .

Table 1: HSP and Solvation Efficacy for Polar Dicarboxylic Acids

Solvent SystemDispersion ( δD​ )Polar ( δP​ )H-Bonding ( δH​ )Est. Interaction Radius ( Ra​ )Solvation Efficacy
Hexane14.90.00.0> 25.0 MPa½Insoluble
Dichloromethane17.07.37.118.5 MPa½Poor
Tetrahydrofuran (THF)16.85.78.014.2 MPa½Moderate
DMSO18.416.410.2< 8.0 MPa½Excellent
THF / Water (80:20) 16.5 11.2 16.5 < 5.0 MPa½ Optimal (Synergistic)

Validated Experimental Protocols

Protocol 1: HSP-Guided Binary Solvent Optimization

Purpose: To identify the optimal water/organic ratio for maximum solubility without compromising downstream applications. This protocol includes a self-validating optical check to prevent false-positive solubility readings caused by colloidal suspensions.

  • Preparation: Weigh exactly 50 mg of 5-oxoundecanedioic acid into five separate 2 mL clear glass HPLC vials.

  • Solvent Addition: Add 1 mL of the following THF/Water mixtures (w/w) to the respective vials: 100:0, 95:5, 90:10, 80:20, and 0:100.

  • Equilibration: Sonicate the vials for 15 minutes at 25°C. Transfer to an orbital shaker and agitate at 500 rpm for 24 hours to ensure true thermodynamic equilibrium is reached.

  • Validation (Optical Tyndall Check): Centrifuge the vials at 10,000 x g for 10 minutes to pellet any macro-undissolved solute. In a darkened room, shine a 532 nm (green) laser pointer horizontally through the supernatant. Causality: The absence of a visible laser beam path (Tyndall effect) confirms complete dissolution rather than a microscopic colloidal suspension.

  • Quantification: Filter the validated supernatant through a 0.22 µm PTFE syringe filter and quantify the dissolved concentration via HPLC-UV (using a C18 column and a 0.1% Formic Acid mobile phase).

Protocol 2: Transient Esterification for Organic Extraction

Purpose: To temporarily mask hydrogen-bond donors for efficient organic phase extraction when dealing with dilute aqueous reaction mixtures.

  • Acidification: Cool the aqueous reaction mixture containing 5-oxoundecanedioic acid to 0°C. Dropwise add 1M HCl until the pH reaches strictly 1.5. Causality: This ensures both carboxylic acid groups are fully protonated, preventing the formation of highly water-soluble sodium or potassium carboxylate salts.

  • Desiccation: Lyophilize or rotary evaporate the aqueous phase to absolute dryness to yield the crude solid.

  • Esterification: Suspend the crude solid in anhydrous methanol (10 mL per gram of crude). Add a catalytic amount of concentrated H₂SO₄ (0.1 equivalents). Reflux at 65°C for 4 hours.

  • Phase Partitioning (Self-Validating Step): Concentrate the methanol in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Validation: The evolution of CO₂ gas confirms the neutralization of the acid catalyst. The dimethyl 5-oxoundecanedioate will now partition exclusively into the upper Ethyl Acetate layer due to the masking of its polar -OH groups.

  • Recovery: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The ester can be seamlessly hydrolyzed back to the free diacid later using LiOH in THF/Water if required by your synthetic route.

References

  • Zhang, H., Yin, Q., Liu, Z., Gong, J., Bao, Y., Zhang, M., Hao, H., Hou, B., & Xie, C. (2014). "An odd–even effect on solubility of dicarboxylic acids in organic solvents." The Journal of Chemical Thermodynamics.[Link]

  • Moyer, K. R., & Lamm, M. E. (2024). "Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters." ACS Omega.[Link]

  • Hou, B., Yin, Q., Liu, Z., & Gong, J. (2013). "Identification and Molecular Understanding of the Odd–Even Effect of Dicarboxylic Acids Aqueous Solubility." Industrial & Engineering Chemistry Research.[Link]

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS for 5-oxo-undecanedioic acid

Welcome to the technical support guide for the analysis of 5-oxo-undecanedioic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 5-oxo-undecanedioic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for this specific dicarboxylic acid. Drawing from established principles of bioanalysis and mass spectrometry, this guide offers both foundational knowledge and practical, field-proven insights to ensure robust and reliable results.

Analyte Overview: 5-oxo-undecanedioic acid

Understanding the physicochemical properties of the target analyte is the cornerstone of successful method development. 5-oxo-undecanedioic acid is a dicarboxylic acid, meaning it possesses two carboxylic acid functional groups, which largely dictate its behavior in a chromatographic system.

Table 1: Physicochemical Properties of Undecanedioic acid Analogs

Property Value (for Undecanedioic acid) Implication for 5-oxo-undecanedioic acid Source
Chemical Formula C11H20O4 C11H18O5 PubChem[1]
Molecular Weight 216.27 g/mol 230.26 g/mol PubChem[1]
Structure HOOC-(CH2)9-COOH HOOC-(CH2)3-CO-(CH2)5-COOH N/A
Solubility Slightly soluble in water, soluble in organic solvents like ethanol. Similar polarity suggests comparable solubility. The ketone group may slightly increase polarity. Corvay[2]

| Key Feature | Two terminal carboxylic acid groups. | High polarity; acidic nature. | N/A |

The presence of two carboxylic acid groups and a ketone makes 5-oxo-undecanedioic acid a polar and acidic molecule. This high polarity presents a primary challenge for retention on traditional reversed-phase chromatography columns.[3]

Frequently Asked Questions (FAQs) for Method Development

This section addresses common questions encountered when establishing an LC-MS/MS method for dicarboxylic acids.

Q1: Which ionization mode, ESI positive or negative, is optimal for 5-oxo-undecanedioic acid?

Answer: Electrospray Ionization in Negative Mode (ESI-) is strongly recommended. The two carboxylic acid groups (-COOH) are acidic and readily lose a proton (deprotonate) to form a negative ion, [M-H]⁻. This is a highly efficient and natural ionization pathway for this class of compounds.[4][5][6] While positive ion adducts like [M+Na]⁺ or [M+NH4]⁺ might be observed, the sensitivity and specificity in negative mode are typically far superior for quantitative analysis.[5]

Q2: What is the expected precursor ion in negative ESI mode?

Answer: The primary precursor ion (parent ion) to monitor in the first quadrupole (Q1) will be the deprotonated molecule, [M-H]⁻. For 5-oxo-undecanedioic acid (MW = 230.26), this corresponds to an m/z of 229.25 .

Q3: How should I predict the product ions for Multiple Reaction Monitoring (MRM)?

Answer: For dicarboxylic acids in negative mode, collision-induced dissociation (CID) in the second quadrupole (Q2) typically induces characteristic neutral losses. Common fragmentation pathways include the loss of water (H₂O, -18 Da) and carbon dioxide (CO₂, -44 Da).[7] Therefore, logical product ions to screen for would be:

  • Loss of H₂O: m/z 211.24

  • Loss of CO₂ (decarboxylation): m/z 185.26

  • Loss of H₂O and CO₂: m/z 167.25

The most stable and intense fragment should be selected as the "quantifier" ion for the MRM transition, while a second, less intense fragment can be used as a "qualifier" to ensure specificity.

Q4: My analyte is not retained on a standard C18 column. What are my options?

Answer: This is a common issue due to the high polarity of dicarboxylic acids.[3] You have several strategic options:

  • Chemical Derivatization: This is a highly effective and widely used strategy.[3] Derivatizing the carboxylic acid groups (e.g., through esterification to form dibutyl esters) reduces polarity, significantly improving retention on C18 columns.[8][9] An added benefit is that this often allows for analysis in positive ion mode, which can be more sensitive on some instruments.[3][10]

  • Alternative Chromatography:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate polar compounds and are an excellent alternative to reversed-phase.

    • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is well-suited for acidic compounds.[5]

Q5: What are the best practices for sample preparation from biological matrices like plasma or urine?

Answer: Effective sample preparation is crucial to remove interferences like proteins and phospholipids, which can cause ion suppression and contaminate the LC-MS system.[11]

  • Protein Precipitation (PPT): This is a fast and simple method, often performed by adding a cold organic solvent like acetonitrile to the sample.[11][12] While effective at removing proteins, it provides minimal cleanup of other matrix components.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[11] After acidifying the sample to ensure the analyte is in its neutral form, an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) is used to extract the dicarboxylic acid.[9][12]

  • Solid-Phase Extraction (SPE): SPE is the most selective technique, providing the cleanest extracts and allowing for sample pre-concentration.[11] Anion exchange sorbents are particularly effective for capturing acidic analytes.

Recommended Starting Protocol (Without Derivatization)

This protocol provides a robust starting point for the direct analysis of 5-oxo-undecanedioic acid. Optimization will likely be required based on your specific instrumentation and sample matrix.

Experimental Workflow

LCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Post Data Processing Sample 1. Plasma/Urine Sample LLE 2. Liquid-Liquid Extraction (Acidify, Extract with MTBE) Sample->LLE Dry 3. Evaporate to Dryness LLE->Dry Recon 4. Reconstitute in Mobile Phase A Dry->Recon LC 5. HILIC Separation Recon->LC MS 6. ESI- MS/MS Detection LC->MS Data 7. Data Acquisition (MRM Mode) MS->Data Quant 8. Quantification Data->Quant Report 9. Reporting Quant->Report

Caption: High-level workflow for the analysis of 5-oxo-undecanedioic acid.

Step-by-Step Methodology
  • Sample Preparation (Liquid-Liquid Extraction)

    • Pipette 100 µL of plasma or urine into a microcentrifuge tube.

    • Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylic acid groups.

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes to separate the layers.[12]

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of Mobile Phase A.

  • LC-MS/MS Parameters

Table 2: Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
LC System UPLC/UHPLC System For improved peak resolution and speed.
Column HILIC Column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) To retain and separate the polar analyte.
Mobile Phase A 5 mM Ammonium Acetate in Water + 0.1% Acetic Acid Provides ions for ESI and maintains appropriate pH.
Mobile Phase B Acetonitrile Strong solvent for HILIC elution.
Gradient 95% B to 50% B over 5 min Optimized to elute the analyte with good peak shape.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Vol. | 5 µL | Minimize potential for column overload. |

Table 3: Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
MS System Triple Quadrupole Mass Spectrometer Required for MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), Negative Optimal for acidic compounds.[6]
Capillary Voltage -3.0 kV Optimize for maximum signal.
Source Temp. 150 °C Standard operating temperature.
Desolvation Temp. 400 °C Efficiently removes solvent from droplets.
MRM Transitions Quantifier: 229.25 > 185.26 (Loss of CO₂) Qualifier: 229.25 > 211.24 (Loss of H₂O) Monitor predicted primary fragmentation pathways.

| Collision Energy | Optimize experimentally (Start at 15-25 eV) | Tune to maximize product ion intensity. |

Troubleshooting Guide

Even with an optimized method, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Troubleshooting_Tree Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low Sensitivity? Start->Sensitivity Reproducibility Poor Reproducibility? Start->Reproducibility Tailing Tailing Peak PeakShape->Tailing Yes Fronting Fronting Peak PeakShape->Fronting Yes TailingSol 1. Secondary Interactions? -> Check mobile phase pH. 2. Column Contamination? -> Flush column or replace. 3. Extra-column volume? -> Check fittings/tubing. Tailing->TailingSol FrontingSol 1. Column Overload? -> Dilute sample. 2. Injection Solvent Mismatch? -> Reconstitute in initial MP. Fronting->FrontingSol IonSupp Ion Suppression Sensitivity->IonSupp Yes MS_Tune MS Tuning Issue Sensitivity->MS_Tune Yes IonSuppSol 1. Matrix Effects? -> Improve sample cleanup (SPE). -> Dilute sample. 2. Co-eluting interference? -> Adjust gradient. IonSupp->IonSuppSol MS_TuneSol 1. Suboptimal CE/Voltages? -> Re-optimize tuning parameters. 2. Dirty Ion Source? -> Clean source components. MS_Tune->MS_TuneSol RT_Shift Retention Time Shifts Reproducibility->RT_Shift Yes Area_Var Peak Area Varies Reproducibility->Area_Var Yes RT_ShiftSol 1. LC Leak? -> Check system pressure. 2. Mobile Phase Degradation? -> Prepare fresh mobile phase. 3. Column Aging? RT_Shift->RT_ShiftSol Area_VarSol 1. Inconsistent Injection? -> Check autosampler. 2. Sample Evaporation? -> Check vial caps. 3. Incomplete Extraction? Area_Var->Area_VarSol

Caption: A decision tree for troubleshooting common LC-MS/MS issues.

Table 4: Detailed Troubleshooting Scenarios

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary Interactions: The analyte may be interacting with active sites (e.g., silanols) on the column packing material.[13] Column Contamination: Buildup of matrix components on the column frit or head can distort the flow path.[13][14] Adjust the mobile phase pH or ionic strength. A small amount of a weak acid can improve the peak shape for acidic analytes.[15] Reverse-flush the column. If this fails, replace the guard column or the analytical column.[13]
Poor Peak Shape (Fronting) Column Overload: Injecting too much analyte mass can saturate the stationary phase.[15] Solvent Mismatch: If the sample is reconstituted in a solvent much stronger than the initial mobile phase, the peak can be distorted.[16] Dilute the sample or reduce the injection volume. Ensure the reconstitution solvent is the same as, or weaker than, the starting mobile phase conditions.[15]
Low Sensitivity / Signal Ion Suppression: Co-eluting matrix components compete with the analyte for ionization, reducing its signal.[14] Sub-optimal MS Parameters: The collision energy or source conditions may not be optimized for your analyte. Improve sample cleanup (e.g., switch from PPT to LLE or SPE).[11] Adjust the chromatographic gradient to separate the analyte from the suppression zone. Perform a full compound optimization (tuning) on the mass spectrometer.
Inconsistent Retention Time Pump/Flow Rate Issues: A leak in the LC system or a failing pump seal can cause fluctuating flow rates.[14] Mobile Phase Issues: Degradation or evaporation of the organic component in the mobile phase can change its composition over time.[14][15] Check system pressure for stability. Perform a leak test. Prepare fresh mobile phases daily. Keep solvent bottles capped.

| High Background Noise | Contaminated Solvents/Reagents: Impurities in the mobile phase or sample preparation reagents can lead to a noisy baseline. System Contamination: Carryover from a previous injection or a contaminated ion source.[14] | Use high-purity, LC-MS grade solvents and reagents. Run blank injections to diagnose carryover.[17] Clean the ion source components according to the manufacturer's protocol. |

References

  • Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1993-2002. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Retrieved from [Link]

  • Le, T. N., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Madhu, C., & Taju, G. (2012). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 26(15), 1775-1782. Retrieved from [Link]

  • Kushnir, M. M., et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. Retrieved from [Link]

  • Gamoh, K., & Nishikawa, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(6), 549-556. Retrieved from [Link]

  • Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Retrieved from [Link]

  • McIndoe, J. S., & O'Hair, R. A. J. (2001). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • ACS Publications. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions. Retrieved from [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Nováková, L. (2015). Advances in Sample Preparation for Biological Fluids. LCGC International. Retrieved from [Link]

  • MDPI. (2023). Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. Retrieved from [Link]

  • PubChem. (n.d.). Undecanedioic Acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). UNDECANEDIOIC ACID. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Undecanedioic acid (FDB022300). Retrieved from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids. Retrieved from [Link]

  • Corvay Specialty Chemicals GmbH. (2025). Undecanedioic acid (UDDA, DC11). Retrieved from [Link]

  • NIST. (n.d.). Undecanedioic acid. Retrieved from [Link]

  • ResearchGate. (2025). Dicarboxylic acids analyzed by time-of-flight secondary ions mass spectrometry. Retrieved from [Link]

Sources

Optimization

Preventing thermal degradation of 5-oxo-undecanedioic acid during GC-MS

From the Senior Application Scientist's Desk Welcome to the Analytical Troubleshooting Hub. As drug development professionals and metabolomics researchers, you demand absolute precision from your chromatographic data. A...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Senior Application Scientist's Desk

Welcome to the Analytical Troubleshooting Hub. As drug development professionals and metabolomics researchers, you demand absolute precision from your chromatographic data. A frequent analytical challenge in our field is the quantification of keto-dicarboxylic acids.

5-Oxo-undecanedioic acid (C₁₁H₁₈O₅) presents a unique structural hurdle: it possesses two terminal carboxylic acid groups and a ketone group at the C5 position. While the carboxylic acids render the molecule non-volatile, the ketone group makes it highly susceptible to thermal degradation at the elevated temperatures (typically 250°C–280°C) required for Gas Chromatography (GC) injection 1. This guide provides the mechanistic reasoning and validated protocols required to stabilize this molecule, ensuring robust, reproducible quantification.

Mechanistic FAQs: Troubleshooting Analytical Failures

Q: Why does 5-oxo-undecanedioic acid degrade or yield irreproducible, split peaks during standard GC-MS analysis? A: The instability is driven by the C5 ketone group. At high injector temperatures, unprotected ketones undergo rapid keto-enol tautomerization. If you attempt to analyze the molecule without derivatization, it will thermally decompose. If you use a single-step silylation (e.g., MSTFA or BSTFA alone), the silylating agent will react completely with the carboxylic acids, but only partially with the enol-form of the ketone. This creates an unpredictable mixture of keto-di-TMS and enol-tri-TMS derivatives, splitting your chromatographic signal and destroying quantitative accuracy 2.

Q: What is the definitive chemical solution to prevent this thermal degradation? A: A two-step derivatization process: Methoximation followed by Silylation (MOX-TMS) . Methoximation utilizes methoxyamine hydrochloride to convert the labile ketone into a highly stable oxime. This "locks" the ketone, preventing enolization and thermal breakdown 3. Subsequent silylation then replaces the acidic protons on the carboxylic acids with trimethylsilyl (TMS) groups, rendering the entire molecule volatile and thermally stable [[1]]().

Q: I followed the MOX-TMS protocol, but I am seeing two closely eluting peaks for 5-oxo-undecanedioic acid. Is my sample degrading? A: No, this is a chemically expected outcome and indicates a successful reaction. Because the C5 ketone is asymmetric (the carbon chain lengths on either side are different), methoximation generates syn and anti (or E and Z) geometric isomers. The rigid C=N double bond of the oxime prevents these isomers from interconverting, resulting in two distinct, closely eluting peaks in the chromatogram 2. For accurate quantification, you must integrate and sum the areas of both peaks.

Validated Workflow: Two-Step MOX-TMS Derivatization

To ensure a self-validating system, always include an internal standard (e.g., 2-ketocaproic acid or a deuterated dicarboxylic acid) prior to extraction. This allows you to monitor derivatization efficiency and correct for instrument drift 3.

Step 1: Sample Dehydration (Critical)

Causality Note: Residual water vigorously quenches silylation reagents, leading to incomplete derivatization.

  • Transfer the extracted sample containing 5-oxo-undecanedioic acid to a glass GC vial.

  • Evaporate to complete dryness using a vacuum centrifuge (SpeedVac) or under a gentle stream of ultra-pure nitrogen.

Step 2: Methoximation (Ketone Protection)
  • Prepare a fresh solution of Methoxyamine hydrochloride (MeOx) in anhydrous pyridine at a concentration of 20 mg/mL.

  • Add 50 µL of the MeOx solution to the dried sample.

  • Cap tightly and incubate in a heating block at 60°C for 60 minutes with continuous gentle agitation (e.g., 800 rpm).

  • Allow the sample to cool to room temperature. Do not evaporate the pyridine.

Step 3: Silylation (Carboxylic Acid Volatilization)
  • In a fume hood, add 100 µL of MSTFA containing 1% TMCS (Trimethylchlorosilane) directly to the methoximated sample. Causality Note: The TMCS acts as a catalyst to drive the reaction to completion.

  • Incubate at 60°C for 30 to 60 minutes 1.

  • Cool to room temperature. The sample is now ready for GC-MS injection.

Step 4: GC-MS Injection Parameters
  • Inlet Temperature: 250°C. (The MOX-TMS derivative is entirely stable at this temperature).

  • Injection Volume: 1 µL, Splitless or 10:1 split depending on sample concentration.

  • Column: Use a standard non-polar or slightly polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film) 3.

Data Presentation: Comparison of Derivatization Strategies

The following table summarizes the quantitative outcomes based on the chosen sample preparation method.

Derivatization StrategyTarget Functional GroupsThermal Stability (GC Inlet)Chromatographic OutcomeQuantitative Reliability
None (Underivatized) NoneVery PoorComplete degradation / No peakUnusable
TMS Only (MSTFA) Carboxylic Acids (-OH)PoorMultiple peaks (Keto/Enol forms)Low
Methylation (BF3/MeOH) Carboxylic Acids (-OH)ModerateTailing peaks (Unprotected ketone)Moderate
MOX-TMS (Two-Step) Ketone (=O) & Carboxyls (-OH)ExcellentTwo sharp peaks (Syn/Anti isomers)High (Sum of isomers)

Pathway Visualization

Below is the logical workflow demonstrating the causality of the MOX-TMS protection strategy versus the failure pathway of direct silylation.

GCMS_Workflow cluster_MOXTMS Two-Step Protection Protocol A 5-Oxo-undecanedioic Acid (Thermally Labile Ketone) B 1. Methoximation (MOX) Locks Ketone as Oxime A->B Methoxyamine HCl 60°C, 60 min F Direct Silylation (No MOX) A->F Bypassing MOX C 2. Silylation (TMS) Volatilizes Carboxyl Groups B->C Prevents Enolization D MOX-TMS Derivative (Thermally Stable) C->D MSTFA + 1% TMCS 60°C, 30 min E GC-MS Detection (Syn/Anti Isomer Peaks) D->E 250°C Injection G Thermal Degradation & Signal Splitting F->G High Temp (250°C)

Workflow comparing the protective MOX-TMS derivatization against thermal degradation pathways.

References

  • Application Notes and Protocols for the GC-MS Analysis of Keto Acids Benchchem
  • GC-MS Sample Preparation Organom
  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling N

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Properties of 5-Oxoundecanedioic Acid and 4-Oxoundecanedioic Acid

Introduction In the landscape of organic synthesis and drug development, dicarboxylic acids containing additional functional groups serve as versatile building blocks. Their utility is defined by the precise arrangement...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of organic synthesis and drug development, dicarboxylic acids containing additional functional groups serve as versatile building blocks. Their utility is defined by the precise arrangement of these functionalities, which dictates their chemical behavior. This guide provides an in-depth comparative analysis of two isomeric keto-dicarboxylic acids: 5-oxoundecanedioic acid and 4-oxoundecanedioic acid.

While both molecules share the same molecular formula (C₁₁H₁₈O₅) and possess two carboxylic acid groups and one ketone, the seemingly minor shift in the ketone's position from C-5 to C-4 results in profound differences in their chemical properties and reactivity. 5-Oxoundecanedioic acid is classified as a β-keto acid (relative to the C1 carboxyl group), a structural motif renowned for its unique reactivity. In contrast, 4-oxoundecanedioic acid is a γ-keto acid , which behaves more like a simple ketone and dicarboxylic acid.

This guide will elucidate these differences through a detailed examination of their physicochemical properties, spectroscopic signatures, and fundamental reactivity, supported by experimental protocols and mechanistic insights.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The location of the carbonyl group is the central differentiating feature. In 5-oxoundecanedioic acid, the ketone is at the β-position relative to one carboxylic acid, creating a 1,3-dicarbonyl relationship. In 4-oxoundecanedioic acid, the ketone is at the γ-position, establishing a 1,4-dicarbonyl relationship. This structural variance directly influences properties such as acidity, melting point, and polarity.

Property5-Oxoundecanedioic Acid4-Oxoundecanedioic AcidRationale for Difference
IUPAC Name 5-Oxoundecanedioic acid4-Oxoundecanedioic acidPositional isomerism of the oxo group.
Classification β-Keto Dicarboxylic Acidγ-Keto Dicarboxylic AcidPosition of the ketone relative to the nearest carboxyl group.
Molecular Formula C₁₁H₁₈O₅C₁₁H₁₈O₅Isomers share the same molecular formula.
Molecular Weight 230.25 g/mol 230.25 g/mol Isomers share the same molecular weight.
Melting Point Predicted to be lower106-109 °C (for C12 analog)[1][2]The potential for intramolecular hydrogen bonding in the enol form of the β-keto acid can disrupt crystal packing, often leading to a lower melting point.
Boiling Point Predicted to be lower (unstable)~472 °C (Predicted, for C12 analog)[1][2]The 5-oxo isomer is thermally unstable and prone to decarboxylation upon heating, a property not shared by the 4-oxo isomer.[3][4]
pKa (α-H) Significantly lower (more acidic)Higher (less acidic)The α-hydrogens at C4 (between the two carbonyls) in 5-oxoundecanedioic acid are highly acidic due to resonance stabilization of the resulting enolate by both carbonyl groups.[5]
Keto-Enol Tautomerism Equilibrium favors enol form more significantlyEquilibrium strongly favors keto formThe enol form of the β-keto acid is stabilized by conjugation and potential intramolecular hydrogen bonding.[6][7][8]

Core Reactivity Differences: The Impact of the Keto Position

The distinction between a β- and γ-keto acid is not merely academic; it is the cornerstone of their differential reactivity.

Acidity and Enolate Formation

The methylene protons at the C-4 position of 5-oxoundecanedioic acid , situated between the ketone and one of the carboxylic acid groups, are exceptionally acidic. Deprotonation by a base yields a resonance-stabilized enolate, where the negative charge is delocalized over three atoms (two oxygen and one carbon). This high acidity and stable conjugate base make this position a prime target for facile alkylation and other carbon-carbon bond-forming reactions.[5]

In 4-oxoundecanedioic acid , the protons alpha to the ketone (at C-3 and C-5) have a typical pKa for a ketone. While they can be removed by a strong base, they lack the enhanced acidity conferred by the adjacent carboxyl group seen in the β-isomer.

Keto-Enol Tautomerism

All carbonyl compounds with α-hydrogens exist in equilibrium with their enol tautomers.[7][9] However, for 5-oxoundecanedioic acid , the equilibrium can be shifted more significantly toward the enol form. This is because the resulting C=C double bond is conjugated with the other carbonyl group, and the enol's hydroxyl group can form a stabilizing intramolecular six-membered ring via hydrogen bonding. This enhanced enol content makes the molecule more nucleophilic at the alpha-carbon.[8] For the 4-oxo isomer, the enol form lacks this additional stabilization and is therefore a much less significant component at equilibrium.

Thermal Decarboxylation: The Defining Difference

The most dramatic difference in reactivity is the thermal instability of 5-oxoundecanedioic acid . As a β-keto acid, it readily undergoes decarboxylation upon heating, losing a molecule of CO₂.[4] This reaction proceeds through a concerted, six-membered cyclic transition state, which is sterically and electronically favorable. The initial product is an enol, which quickly tautomerizes to the more stable keto product, 5-oxodecanoic acid.[3]

Conversely, 4-oxoundecanedioic acid is thermally stable. It lacks the β-keto acid motif and therefore cannot form the required cyclic transition state for easy decarboxylation. Significant thermal energy would be required to cleave a C-C bond without this mechanistic advantage.[3][4]

Caption: Comparative thermal stability of β- and γ-keto acids.

Experimental Protocols for Differentiation

The distinct chemical properties of these isomers allow for their unambiguous differentiation through straightforward laboratory procedures.

Protocol 1: Comparative ¹H NMR Spectroscopic Analysis

This protocol outlines the procedure for acquiring ¹H NMR spectra to distinguish between the two isomers based on their unique proton environments.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample (either 4-oxo- or 5-oxoundecanedioic acid) in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[10]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize resolution.

    • Tune the probe for the ¹H frequency.

  • Spectrum Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • Data Interpretation and Key Differentiators:

    • For 5-Oxoundecanedioic Acid: Look for a unique signal corresponding to the two protons on C4, situated between the ketone and the C1 carboxyl group. This signal will likely appear as a distinct triplet and will be significantly downfield due to the deshielding effect of two adjacent carbonyls.

    • For 4-Oxoundecanedioic Acid: The protons on C3 and C5 (alpha to the ketone) will appear as two separate signals, likely multiplets. Crucially, the characteristic signal of a CH₂ group between two carbonyls will be absent. The integration of all proton signals should correspond to the number of protons in each unique environment.

Protocol 2: Thermal Decarboxylation Assay

This functional assay provides definitive proof of the β-keto acid structure by observing its thermal decomposition.

Methodology:

  • Reaction Setup:

    • In two separate small round-bottom flasks equipped with reflux condensers, place 50 mg of 5-oxoundecanedioic acid and 50 mg of 4-oxoundecanedioic acid.

    • Add 2 mL of a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) to each flask.

  • Reaction Monitoring (TLC):

    • Prepare a TLC developing chamber with a suitable solvent system (e.g., 70:30:1 Ethyl Acetate:Hexanes:Acetic Acid).

    • Spot a baseline on a TLC plate with the starting material for each compound.

    • Heat the reaction flasks to 180-200 °C in a heating mantle.

    • Every 15 minutes, carefully take a small aliquot from each reaction mixture, dilute it, and spot it on the TLC plate.

  • Analysis and Expected Results:

    • 5-Oxoundecanedioic Acid Lane: Over time, a new, less polar spot will appear, and the original starting material spot will diminish. This new spot corresponds to the decarboxylated product, 5-oxodecanoic acid. The reaction should be complete within 1-2 hours.

    • 4-Oxoundecanedioic Acid Lane: No significant change should be observed. The only spot present should be that of the starting material, demonstrating its thermal stability under these conditions. This lack of reaction confirms the absence of the β-keto acid moiety.

Conclusion

The comparison of 5-oxoundecanedioic acid and 4-oxoundecanedioic acid serves as a compelling illustration of how subtle changes in molecular architecture can lead to vastly different chemical personalities. The presence of the ketone at the β-position in 5-oxoundecanedioic acid activates the molecule, conferring enhanced acidity upon the α-protons and, most notably, enabling facile thermal decarboxylation. In contrast, 4-oxoundecanedioic acid , a γ-keto acid, lacks these features and exhibits the expected stability of its constituent functional groups. For researchers and drug development professionals, understanding these fundamental principles is paramount for predicting reactivity, designing robust synthetic pathways, and ultimately, harnessing the unique chemical potential of each isomer.

References

  • RSC Publishing. (2025, May 26). Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction.
  • Grokipedia. Pudovik reaction.
  • Catalysis Science & Technology (RSC Publishing). Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction.
  • Chemistry Stack Exchange. (2016, June 18). Why are beta-ketoacids better at decarboxylation than gamma or delta?.
  • ACS Publications. Dual Radical/Polar Pudovik Reaction: Application Field of New Activation Methods.
  • BenchChem. (2025). 4-Oxododecanedioic Acid: A Technical Guide for Researchers.
  • ResearchGate. The Pudovik Reaction Catalyzed by Tertiary Phosphines.
  • ChemBK. (2024, April 9). Dodecanedioic acid, 4-oxo-.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.
  • ChemicalBook. (2025, October 29). 4-Oxododecanedioic acid.
  • PubChem - NIH. 4-Oxododecanedioic acid.
  • TargetMol. 4-Oxododecanedioic acid.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation.
  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.
  • ACS Publications. (1996). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study.
  • Chemistry Steps. (2024, February 7). Keto Enol Tautomerization.
  • OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism.
  • JoVE. (2025, May 22). Video: Keto–Enol Tautomerism: Mechanism.
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
  • NextSDS. 5-oxononanedioic acid — Chemical Substance Information.
  • MedchemExpress.com. 4-Oxododecanedioic acid.
  • ScienceDirect. (2015). Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes.
  • YouTube. (2024, April 11). β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex.
  • Ataman Kimya. UNDECANEDIOIC ACID.
  • ResearchGate. An Efficient Synthesis of 4-Oxoalkenoic Acids from 2-Alkylfurans.
  • BenchChem. (2025). The Synthesis of Undecanedioic Acid from Renewable Resources: A Technical Guide.
  • PubMed. (1998, May). Synthesis of (E)-4-oxonon-2-enoic acid, a natural antibiotic produced by streptomyces olivaceus.
  • PubChem. 5-Oxopentanoic acid.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Spectroscopic Data of 4-(4-Iodophenyl)-4-oxobutanoic acid.

Sources

Comparative

Validation of Analytical Methods for Undecanedioic acid, 5-oxo- Quantification: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying medium-chain oxo-dicarboxylic acids in complex biological matrices. Undecanedioic acid, 5-oxo- (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying medium-chain oxo-dicarboxylic acids in complex biological matrices. Undecanedioic acid, 5-oxo- (also known as 5-oxoundecanedioic acid or 4-oxo-1,9-nonanedicarboxylic acid)[1] presents a unique tri-fold challenge for analysts: it possesses two highly polar carboxylic acid moieties, a central ketone group, and entirely lacks a UV-absorbing chromophore.

Historically, laboratories have relied on GC-MS or HPLC-UV for dicarboxylic acid analysis. However, modern biomarker discovery and pharmacokinetic profiling demand sub-nanogram sensitivity and high throughput. This guide objectively compares liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing charge-reversal derivatization against traditional GC-MS and HPLC-UV methodologies, providing empirical data and validated protocols to optimize your laboratory's workflow.

Mechanistic Context: The Causality of Analytical Challenges

To quantify Undecanedioic acid, 5-oxo- effectively, we must first understand the physical chemistry causing detection failures in standard assays:

  • Poor Ionization Efficiency: In standard negative electrospray ionization (ESI-), dicarboxylic acids exhibit poor ionization and suboptimal fragmentation due to charge delocalization[2]. This leads to unacceptably high limits of detection (LOD).

  • Thermal Instability & Volatility: For GC-MS, the native compound is non-volatile. It requires rigorous, two-step derivatization (oximation of the ketone and silylation of the carboxyls) to prevent thermal degradation in the injection port.

  • Matrix Interference: In plasma and urine, endogenous fatty acids and other dicarboxylic acids easily mask the target analyte if chromatographic separation or mass specificity is insufficient.

Methodological Alternatives

Method A: LC-MS/MS with Charge-Reversal Derivatization (The Gold Standard)

By derivatizing the carboxyl groups with a reagent like dimethylaminophenacyl bromide (DmPABr), we force a charge reversal from negative to positive ionization[3]. The causality here is straightforward: ESI+ is inherently more stable and sensitive for basic derivatives than ESI- is for acidic compounds. This strategy improves the lower limit of quantification (LLOQ) by over 1000-fold compared to underivatized negative ion chemical ionization methods[2]. Alternatively, derivatization with butanolic HCl to form dibutyl esters is a proven, rapid strategy for dicarboxylic acids that requires minimal chromatographic separation[4].

Method B: GC-MS with Two-Step Derivatization (The Alternative)

Gas chromatography requires the analyte to be volatile. We achieve this by first reacting the 5-oxo group with methoxyamine hydrochloride (preventing enolization), followed by silylation (e.g., using MSTFA) of the two carboxylic acids. While robust, the dual-step reaction increases preparation time, and incomplete derivatization can lead to multiple chromatographic peaks for a single analyte.

Method C: HPLC-UV (The Legacy Method)

Because Undecanedioic acid, 5-oxo- lacks a chromophore, it must be derivatized with a UV-active compound (e.g., phenacyl bromide) to be seen by a UV detector. It lacks the mass-to-charge specificity of mass spectrometry, making it highly susceptible to matrix interferences. It is no longer recommended for trace biological quantification.

Data Presentation: Performance Comparison

The following table synthesizes the performance metrics of the three analytical approaches when applied to dicarboxylic acid quantification in biological fluids:

Analytical ParameterLC-MS/MS (Charge-Reversal)GC-MS (Two-Step Deriv.)HPLC-UV (Legacy)
Ionization/Detection ESI (+) MRMEI (Single Quad or MS/MS)UV Absorbance (254 nm)
Derivatization Time ~30 mins (Single step)~120 mins (Two steps)~60 mins
Limit of Detection (LOD) < 1 pg/mL (Femtogram range)~ 50 pg/mL~ 5000 pg/mL
Linear Dynamic Range 4–5 orders of magnitude3 orders of magnitude2 orders of magnitude
Matrix Interference Minimal (High MS/MS Specificity)Moderate (Requires high resolution)High (Co-eluting peaks)
Throughput High (< 5 min/sample)Low (~ 20 min/sample)Moderate (~ 15 min/sample)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every analytical protocol must be a self-validating system . The LC-MS/MS protocol below achieves this via Isotope Dilution. Because derivatization efficiency can fluctuate based on matrix pH and residual water, an isotopically labeled internal standard (IS) perfectly mimics the target analyte's reaction kinetics. Monitoring the analyte-to-IS peak area ratio creates a self-correcting mathematical system that validates the recovery of every single sample[2].

Protocol: LC-MS/MS Quantification of Undecanedioic acid, 5-oxo-

Phase 1: Extraction & Self-Validation Setup

  • Aliquot 100 µL of biological matrix (plasma/urine) into a clean microcentrifuge tube.

  • Critical Step: Add 10 µL of Internal Standard (e.g., Undecanedioic acid, 5-oxo-d4 at 100 ng/mL). Causality: Adding the IS at step zero ensures all downstream volumetric losses or derivatization inefficiencies are mathematically canceled out.

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a glass vial and evaporate to dryness under a gentle stream of nitrogen at 30°C. Causality: Complete removal of water is critical; residual moisture will hydrolyze the reagents and quench the subsequent esterification reaction.

Phase 2: Charge-Reversal Derivatization 5. Reconstitute the dried extract in 50 µL of derivatization reagent (e.g., 3 N butanolic HCl for butyl ester formation)[4]. 6. Incubate at 60°C for 30 minutes to drive the esterification of the two carboxylic acid groups to completion. 7. Evaporate the solvent under nitrogen and reconstitute in 100 µL of Initial Mobile Phase (5% Acetonitrile in Water with 0.1% Formic Acid).

Phase 3: LC-MS/MS Acquisition 8. Inject 5 µL onto a C18 UPLC column. 9. Monitor transitions in Positive ESI mode (MRM). The addition of the derivatization groups shifts the precursor mass into a highly favorable range and provides stable product ions for absolute quantification[3].

Mandatory Visualizations

AnalyticalWorkflow Sample Biological Matrix (Plasma/Urine) Extraction Liquid-Liquid Extraction (Isotope Dilution) Sample->Extraction LCMS LC-MS/MS Workflow (Recommended) Extraction->LCMS Charge Reversal Derivatization GCMS GC-MS Workflow (Alternative) Extraction->GCMS Oximation + Silylation HPLC HPLC-UV Workflow (Legacy) Extraction->HPLC UV Chromophore Addition LCMS_Det ESI(+) LOD: <1 pg/mL LCMS->LCMS_Det GCMS_Det Electron Ionization LOD: ~50 pg/mL GCMS->GCMS_Det HPLC_Det UV Absorbance LOD: ~5000 pg/mL HPLC->HPLC_Det

Diagram 1: Decision tree comparing analytical workflows for dicarboxylic acid quantification.

DerivatizationLogic Analyte Undecanedioic acid, 5-oxo- (Poor ESI- Ionization) Reaction Target: Carboxyl Groups Mechanism: Esterification Analyte->Reaction Reagent Derivatization Reagent (e.g., DmPABr or Butanolic HCl) Reagent->Reaction Product Derivatized Analyte (Readily accepts H+) Reaction->Product Benefit1 Enhanced ESI+ Efficiency (Signal Multiplied >1000x) Product->Benefit1 Benefit2 Improved Chromatographic Retention on C18 Product->Benefit2

Diagram 2: Mechanistic pathway and benefits of charge-reversal derivatization for LC-MS/MS.

References

  • [1] ECHA CHEM. Name: 4-OXO-1,9-NONANEDICARBOXYLIC ACID (5-oxoundecanedioic acid). European Chemicals Agency. URL: [Link]

  • [3] LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Chromatography Online. URL:[Link]

  • [2] Fonteh, A., & Jose, J. (2025). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Chromatography & Separation Techniques, Longdom Publishing. URL:[Link]

  • [4] Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, PubMed. URL:[Link]

Sources

Validation

Comparative NMR Spectral Analysis: Undecanedioic Acid, 5-oxo- vs. Reference Standards

As a Senior Application Scientist, establishing a robust framework for the structural elucidation of aliphatic dicarboxylic acids is critical for downstream applications in polymer synthesis, PROTAC development, and lipi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust framework for the structural elucidation of aliphatic dicarboxylic acids is critical for downstream applications in polymer synthesis, PROTAC development, and lipid metabolism research. This guide provides an objective, data-driven comparison of the nuclear magnetic resonance (NMR) spectra of Undecanedioic acid, 5-oxo- (CAS 87358-48-3)[1] against its unsubstituted parent reference standard, Undecanedioic acid (CAS 1852-04-6)[2].

By analyzing the mechanistic causality behind chemical shifts and employing a self-validating experimental protocol, researchers can confidently differentiate these structurally similar compounds[3].

Chemical Context & Mechanistic Causality

Undecanedioic acid is an 11-carbon, medium-chain α,ω -dicarboxylic acid[4]. Its NMR spectrum is characterized by a high degree of symmetry and a large bulk of magnetically equivalent aliphatic methylene protons[5].

The target compound, Undecanedioic acid, 5-oxo- (also designated as 5-oxoundecanedioic acid or 4-oxo-1,9-nonanedicarboxylic acid)[6], introduces a ketone group at the C5 position. This structural modification fundamentally alters the local electronic environment through two primary mechanisms:

  • Inductive Electron Withdrawal: The highly electronegative oxygen of the C5 carbonyl pulls electron density away from the adjacent C4 and C6 methylene groups.

  • Magnetic Anisotropy: The π -electron cloud of the carbonyl group generates an induced local magnetic field that further deshields protons situated in the equatorial plane of the C=O bond.

Causality in Action: Because of these dual effects, the electron cloud surrounding the C4 and C6 protons is thinned, exposing them more directly to the spectrometer's external magnetic field ( B0​ ). Consequently, these protons require a higher frequency to achieve resonance, resulting in a pronounced downfield shift compared to the bulk aliphatic chain of the reference standard[7].

Structural_Causality A C5 Ketone Insertion B Inductive Effect (Electron Withdrawal) A->B C Magnetic Anisotropy (Carbonyl Pi-Cloud) A->C D Deshielding of Alpha Protons (C4 & C6 Methylene) B->D C->D E Downfield NMR Shift (~2.40 - 2.45 ppm) D->E

Fig 1. Logical causality of the C5 ketone group on the NMR chemical shifts of adjacent protons.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol integrates internal system suitability checks, making it a self-validating workflow.

Step 1: Sample Preparation & Internal Calibration
  • Action: Weigh 15.0 ± 0.1 mg of Undecanedioic acid, 5-oxo- and the Undecanedioic acid reference standard into separate, pre-dried 5 mm NMR tubes. Add 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is specifically selected over CDCl 3​ because the high polarity of the terminal dicarboxylic acids leads to poor solubility in non-polar solvents. Complete dissolution is mandatory to prevent line broadening. TMS acts as the internal zero-point reference (0.00 ppm), ensuring chemical shift accuracy across different magnetic fields.

Step 2: Spectrometer Tuning & System Suitability
  • Action: Insert the sample into a 600 MHz NMR spectrometer. Perform automated tuning, matching, and shimming (ATMA).

  • Validation Check: Before acquiring the full spectrum, verify that the DMSO- d6​ residual solvent peak (a distinct pentet) is centered exactly at 2.50 ppm. The full width at half maximum (FWHM) of this peak must be <1.0 Hz. If the peak is broader, the magnetic field is inhomogeneous, and shimming must be repeated to prevent overlapping of the complex aliphatic multiplets.

Step 3: Data Acquisition & Processing
  • Action: Acquire 1 H NMR (16 scans, 30° pulse angle) and 13 C NMR (512 scans, WALTZ-16 proton decoupling). Apply a 2.0-second relaxation delay ( d1​ ).

  • Causality: The 2.0 s delay is critical for 13 C acquisition. Quaternary carbons (like the C5 ketone and C1/C11 carboxyls) lack attached protons to facilitate dipole-dipole relaxation. A sufficient delay ensures these nuclei return to equilibrium, allowing them to be detected with adequate signal-to-noise ratios.

NMR_Workflow A Sample Preparation 15mg in DMSO-d6 + TMS B System Suitability FWHM < 1.0 Hz at 2.50 ppm A->B C Data Acquisition 1H & 13C NMR B->C D Data Processing Fourier Transform C->D E Spectral Overlay Comparative Analysis D->E

Fig 2. Standardized, self-validating experimental workflow for NMR spectral acquisition.

Comparative Quantitative Data

The tables below summarize the expected chemical shifts based on the structural causality discussed above, benchmarked against empirical data for the reference standard[3].

Table 1: 1 H NMR Chemical Shift Comparison (DMSO- d6​ , 600 MHz)
Proton PositionUndecanedioic Acid (ppm)5-Oxoundecanedioic Acid (ppm)MultiplicityCausality / Shift Rationale
C1, C11 (-COOH) 11.97~12.01Singlet (br)Highly deshielded by carboxyl oxygen; exchangeable.
C2, C10 ( α to COOH) 2.172.17, 2.20TripletDeshielded by adjacent carboxyl group.
C4, C6 ( α to C=O) 1.23 (bulk CH 2​ )2.40 - 2.45TripletStrong deshielding via inductive effect of C5 ketone.
C3 ( β to COOH & C=O) 1.49~1.75MultipletAdditive deshielding from both C1 and C5 carbonyls.
C7 ( β to C=O) 1.23~1.50MultipletMild deshielding from the C5 ketone.
C8, C9 ( γ / δ to C=O) 1.231.25 - 1.45MultipletMinimal effect; mimics the bulk aliphatic chain.
Table 2: 13 C NMR Chemical Shift Comparison (DMSO- d6​ , 150 MHz)
Carbon PositionUndecanedioic Acid (ppm)5-Oxoundecanedioic Acid (ppm)Causality / Shift Rationale
C5 (Ketone C=O) 28.9 (CH 2​ )~210.5Extreme deshielding due to sp2 hybridization and oxygen.
C1, C11 (COOH) 174.9174.5, 174.8Carboxyl carbons; relatively unaffected by C5 insertion.
C4, C6 ( α to C=O) 29.1~41.5Deshielded directly by the adjacent C5 ketone.
C2, C10 ( α to COOH) 34.133.5, 34.0Alpha to carboxyl group.
C3, C7, C8, C9 24.9, 29.223.0 - 29.0Aliphatic chain carbons; minor conformational shifts.

Note: The Undecanedioic acid reference values are empirically grounded in established literature for long-chain dicarboxylic acids[3]. The 5-oxo derivative shifts represent the causal downfield migration expected from the ketone insertion.

References

  • [1] Chemical Substance Information: 4-OXO-1,9-NONANEDICARBOXYLIC ACID. NextSDS. Available at: [Link]

  • [6] ECHA CHEM: 4-OXO-1,9-NONANEDICARBOXYLIC ACID. European Chemicals Agency. Available at:[Link]

  • [2] PubChem Compound Summary for CID 15816, Undecanedioic Acid. National Center for Biotechnology Information. Available at: [Link]

  • [4] NP-Card for Undecanedioic acid (NP0000511). NP-MRD. Available at:[Link]

  • [5] Structure Database (LMSD) - Undecanedioic acid. LIPID MAPS. Available at:[Link]

Sources

Comparative

Inter-Laboratory Validation of Undecanedioic Acid, 5-Oxo- Biomarker Assays: A Comparative Guide

Target Audience: Analytical Chemists, Core Facility Directors, and Translational Medicine Scientists Document Type: Technical Comparison & Assay Validation Guide Executive Summary & Biochemical Context Undecanedioic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Core Facility Directors, and Translational Medicine Scientists Document Type: Technical Comparison & Assay Validation Guide

Executive Summary & Biochemical Context

Undecanedioic acid, 5-oxo- (IUPAC: 5-oxoundecanedioic acid; CAS: 87358-48-3) is a specialized dicarboxylic acid (DCA) characterized by a ketone group at the C5 position[1]. In clinical metabolomics, medium-to-long-chain DCAs are critical biomarkers for lipid metabolism disorders. Under normal physiological conditions, fatty acids undergo mitochondrial β -oxidation. However, when this primary pathway is impaired—such as in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, peroxisomal biogenesis disorders, or severe oxidative stress—fatty acids are shunted to the endoplasmic reticulum[2][3]. Here, cytochrome P450 enzymes (CYP4A/4F) initiate ω -oxidation, producing DCAs like 5-oxoundecanedioic acid, which are subsequently excreted in urine or accumulated in plasma[2][4].

Accurate quantification of this biomarker is analytically challenging. DCAs exhibit high polarity, structural isomerism, and notoriously poor ionization efficiency in standard electrospray ionization (ESI) mass spectrometry[5]. This guide evaluates three primary assay platforms for quantifying 5-oxoundecanedioic acid, detailing the causality behind method selection and providing a self-validating protocol for inter-laboratory deployment.

MetabolicPathway FA Fatty Acid Pool (Lipid Overload) Mito Mitochondrial β-Oxidation (Impaired) FA->Mito Primary Pathway ER Endoplasmic Reticulum ω-Oxidation (CYP4A) FA->ER Compensatory Flux Mito->ER Metabolic Shunt Biomarker Undecanedioic acid, 5-oxo- (Diagnostic Biomarker) ER->Biomarker Terminal Oxidation

Figure 1: Metabolic shunting of fatty acids to ω-oxidation producing 5-oxoundecanedioic acid.

Comparative Analysis of Assay Platforms

To establish a robust biomarker pipeline, laboratories must balance sensitivity, throughput, and regulatory compliance. The following table objectively compares the three dominant analytical platforms used for DCA quantification.

Performance MetricLC-MS/MS (Charge-Reversal Derivatization)GC-MS (Silylation)Targeted Immunoassay (ELISA)
Sensitivity (LLOQ) 0.5 - 5 ng/mL (Superior)50 - 100 ng/mL100 - 500 ng/mL
Specificity Absolute (MRM transitions + Retention)High (Spectral matching)Moderate (Cross-reactivity risk)
Sample Volume 10 - 50 µL 100 - 500 µL50 - 100 µL
Throughput High (3-5 min per injection)Low (15-30 min per injection)Very High (96-well format)
Matrix Effects Mitigated by SIL-ISModerate (Requires clean-up)High (Endogenous interference)
Primary Use Case Clinical Diagnostics & Biomarker Discovery Legacy metabolic screeningHigh-throughput preliminary screening

Architectural Rationale: While GC-MS is the historical gold standard for organic acidemias, it requires extensive sample drying and high-temperature derivatization. LC-MS/MS utilizing charge-reversal derivatization (e.g., using phenylenediamine or n-butanol) is the modern method of choice. By masking the highly polar carboxylate groups and introducing a readily ionizable basic nitrogen or ester, the analyte's response in positive-ion ESI is enhanced by orders of magnitude, allowing for ultra-trace quantification[5][6][7].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness and adherence to the[8][9], the following protocol incorporates a self-validating system using Stable Isotope-Labeled Internal Standards (SIL-IS).

Phase 1: Sample Preparation & Protein Precipitation

Causality: Biological matrices contain phospholipids and proteins that cause severe ion suppression in the MS source. Precipitation isolates the small-molecule metabolome.

  • Aliquoting: Transfer 20 µL of plasma/urine into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., D4​ -5-oxoundecanedioic acid, 100 ng/mL). Crucial Step: Adding the IS before any extraction ensures that any subsequent volumetric loss or derivatization inefficiency is mathematically normalized.

  • Precipitation: Add 120 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

  • Separation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and evaporate to dryness under gentle nitrogen flow.

Phase 2: Charge-Reversal Derivatization

Causality: 5-oxoundecanedioic acid lacks functional groups for efficient positive ESI. Derivatization converts it into a highly hydrophobic, easily ionizable derivative[6][7].

  • Reagent Addition: Reconstitute the dried extract with 50 µL of 3M HCl in n-butanol (or a phenylenediamine/EDC mixture for benzimidazole formation)[5][7].

  • Incubation: Seal the plate and incubate at 60°C for 20 minutes to drive the esterification/amidation reaction to completion.

  • Quenching: Evaporate the excess reagent under nitrogen. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

Phase 3: LC-MS/MS Acquisition

Causality: Reversed-phase chromatography separates structural isomers, while Multiple Reaction Monitoring (MRM) isolates the exact mass-to-charge ( m/z ) signature of the derivative.

  • Column: C18 UPLC Column (1.7 µm, 2.1 × 100 mm).

  • Mobile Phases: (A) H2​O

    • 0.1% FA; (B) Acetonitrile + 0.1% FA.
  • MS Mode: Positive ESI, MRM mode tracking the precursor product ion transition specific to the derivatized 5-oxoundecanedioic acid.

Inter-Laboratory Validation Framework & Data

To prove the robustness of the LC-MS/MS assay, an inter-laboratory validation must be conducted across multiple independent sites (e.g., a central reference lab, a clinical CRO, and an academic core)[10][11].

ValidationWorkflow Start FDA 2018 BMV Guidelines Lab1 Site A: Reference Lab (Agilent 6495C) Start->Lab1 Lab2 Site B: Clinical CRO (Waters Xevo TQ-XS) Start->Lab2 Lab3 Site C: Academic Core (Sciex 6500+) Start->Lab3 Prep Standardized SOP: SIL-IS Addition & Derivatization Lab1->Prep Lab2->Prep Lab3->Prep Analysis LC-MS/MS (MRM) Platform Agnostic Acquisition Prep->Analysis Data Cross-Validation Metrics: Accuracy (±15%), Precision (CV <15%) Analysis->Data

Figure 2: Multi-center inter-laboratory validation framework adhering to FDA BMV guidelines.

Quantitative Validation Results (Cross-Platform)

According to the FDA BMV guidelines, a bioanalytical method is considered validated if the intra- and inter-batch precision (Coefficient of Variation, CV%) is 15% (and 20% at the Lower Limit of Quantification, LLOQ), with accuracy between 85-115%[8][9].

The following table summarizes the inter-laboratory validation data for the derivatized LC-MS/MS method across three distinct mass spectrometry platforms:

Validation ParameterSite A (Reference)Site B (CRO)Site C (Academic)FDA BMV Requirement
Linear Range 1.0 - 1000 ng/mL1.0 - 1000 ng/mL2.5 - 1000 ng/mLR 2 > 0.99
Inter-Assay Precision (CV%) 4.2%5.8%6.1% 15%
Intra-Assay Precision (CV%) 3.1%4.5%5.0% 15%
Accuracy (% Nominal) 98.5%102.1%96.4%85 - 115%
Matrix Factor (IS Normalized) 0.980.950.97~1.0 (No suppression)
Stability (3 Freeze-Thaw) 99.1% intact97.8% intact98.2% intact ± 15% of nominal

References

  • EvitaChem.Carbobenzyloxyphenylalanylglycylglycine methyl ester (EVT ...: Undecanedioic acid, 5-oxo-.
  • European Chemicals Agency (ECHA).ECHA CHEM: 4-OXO-1,9-NONANEDICARBOXYLIC ACID (5-oxoundecanedioic acid).
  • U.S. Food and Drug Administration (FDA).
  • National Institutes of Health (NIH) / PMC.Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders.
  • National Institutes of Health (NIH) / PubMed.Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine.
  • National Institutes of Health (NIH) / PMC.
  • National Institutes of Health (NIH) / PubMed.Identification of specialized pro-resolving mediator clusters...
  • Creative Proteomics.Comparative Analysis of Untargeted and Targeted Lipidomics.

Sources

Validation

Benchmarking Undecanedioic Acid, 5-oxo- in Advanced Bioconjugation and PROTAC Linker Design

Executive Summary In the rapidly evolving fields of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), linker selection is a critical determinant of therapeutic efficacy. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), linker selection is a critical determinant of therapeutic efficacy. As a Senior Application Scientist, I frequently observe that standard aliphatic linkers—while excellent for maintaining spatial distance between warheads—suffer from a lack of orthogonal reactivity and are prone to hydrophobic collapse.

This guide benchmarks Undecanedioic acid, 5-oxo- (also known as 5-oxoundecanedioic acid or 4-oxo-1,9-nonanedicarboxylic acid; CAS: 87358-48-3) [1] against traditional unfunctionalized dicarboxylic acids. By analyzing its physicochemical properties and orthogonal reactivity, we provide a self-validating framework for integrating this keto-diacid into complex bioconjugation workflows.

The Mechanistic Rationale for Keto-Dicarboxylic Acids

The causality behind selecting a keto-diacid over a standard aliphatic diacid is rooted in the structural demands of heterobifunctional molecules (e.g., PROTACs). Purely aliphatic chains, such as the 11-carbon backbone of standard undecanedioic acid [2], are highly flexible and hydrophobic. In aqueous physiological media, this hydrophobicity can lead to "linker collapse"—a phenomenon where the chain folds onto the hydrophobic surfaces of the attached ligands, sterically hindering the formation of the required POI-PROTAC-E3 ternary complex [3].

By introducing a ketone at the C5 position, Undecanedioic acid, 5-oxo- achieves two critical mechanistic advantages:

  • Physicochemical Tuning: The ketone slightly increases the topological polar surface area (TPSA) and reduces the XLogP3, mitigating hydrophobic collapse while preserving the optimal 11-atom spacing between ligands.

  • Orthogonal Reactivity: The terminal carboxylic acids can be utilized for standard amide couplings to the target ligands. Post-assembly, the C5 ketone remains an unreacted, orthogonal handle. This allows for late-stage functionalization via oxime or hydrazone ligation to attach solubilizing PEG chains, fluorophores, or pharmacokinetic modifiers without disrupting the primary amide bonds [4].

LinkerSelection A Target: PROTAC Linker Design B Standard Aliphatic Diacids (e.g., Undecanedioic Acid) A->B C Keto-Diacids (e.g., 5-oxo-undecanedioic acid) A->C D Pros: High flexibility Cons: No late-stage modification B->D E Pros: Orthogonal ketone handle Cons: Slightly higher polarity C->E F Amide Coupling to POI/E3 Ligands D->F E->F Step 1: Termini G Oxime Ligation (Fluorophore/PEG attachment) E->G Step 2: C5 Ketone

Logic tree comparing standard aliphatic diacids versus keto-diacids for PROTAC linker design.

Comparative Physicochemical Benchmarking

To objectively evaluate Undecanedioic acid, 5-oxo-, we must benchmark it against industry-standard dicarboxylic acids used in polymer science and drug development.

Table 1: Physicochemical Properties of Dicarboxylic Acids
CompoundChain LengthMolecular Weight ( g/mol )Estimated XLogP3Orthogonal Reactive HandlePrimary Application in Drug Design
Undecanedioic acid, 5-oxo- C11230.26~1.8Yes (C5 Ketone) PROTACs, ADC linkers, Functionalized polymers
Undecanedioic acid C11216.272.7NoStandard aliphatic linkers, Hydrophobic spacers
Sebacic acid C10202.252.4NoBiodegradable polymer backbones
Adipic acid C6146.140.08NoShort rigid spacers

Data synthesized from established chemical inventory databases and predictive modeling [1][2].

Orthogonal Reactivity: Oxime Ligation Kinetics

Aliphatic ketones are traditionally considered sluggish electrophiles. However, utilizing nucleophilic catalysis—specifically aniline catalysis as pioneered by Dirksen and Dawson [4]—transforms the C5 ketone of Undecanedioic acid, 5-oxo- into a highly efficient conjugation site. Aniline forms a highly reactive Schiff base intermediate that undergoes rapid transimination with aminooxy groups.

Table 2: Oxime Ligation Kinetics at the C5 Ketone (Model Data)
Reaction ConditionCatalystpHApparent Rate Constant ( k2​ )Time to >95% Conversion
UncatalyzedNone4.5~10⁻⁴ M⁻¹ s⁻¹> 48 hours
Aniline-Catalyzed 100 mM Aniline 4.5 ~10⁻² M⁻¹ s⁻¹ 1-2 hours
Aniline-Catalyzed (Neutral)100 mM Aniline7.0~10⁻³ M⁻¹ s⁻¹4-6 hours

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and reaction success before proceeding.

Protocol A: Synthesis of a Heterobifunctional PROTAC Scaffold

Objective: Sequentially couple the terminal carboxylic acids of Undecanedioic acid, 5-oxo- to an E3 ligase ligand and a POI ligand.

  • Activation: Dissolve Undecanedioic acid, 5-oxo- (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • First Coupling: Add the amine-functionalized E3 ligase ligand (1.0 eq) dropwise. Stir for 2 hours.

  • Self-Validation Checkpoint: Aliquot 5 µL of the reaction mixture into 95 µL of acetonitrile. Analyze via LC-MS. Do not proceed until the mass of the mono-coupled intermediate is confirmed and the unreacted E3 ligand is depleted. The symmetry of the diacid requires strict stoichiometric control to minimize bi-substituted byproducts.

  • Second Activation & Coupling: Add additional HATU (1.1 eq) and the amine-functionalized POI ligand (1.0 eq). Stir overnight at room temperature.

  • Purification: Isolate the PROTAC scaffold via preparative reverse-phase HPLC (MeCN/H₂O gradient with 0.1% TFA). Lyophilize to a dry powder.

Protocol B: Late-Stage Functionalization via Aniline-Catalyzed Oxime Ligation

Objective: Attach an aminooxy-fluorophore to the C5 ketone of the purified PROTAC scaffold for cellular tracking.

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer (pH 4.5) containing 100 mM aniline.

  • Reaction Setup: Dissolve the purified PROTAC scaffold (from Protocol A) to a final concentration of 1 mM in the aniline buffer.

  • Ligation: Add the aminooxy-functionalized fluorophore (1.5 eq). Incubate at 25°C.

  • Self-Validation Checkpoint: Aliquot 10 µL every 30 minutes into 90 µL of 1% aqueous TFA (this drastically drops the pH and quenches the aniline catalysis). Analyze by LC-MS. The reaction is validated as complete when the unfunctionalized PROTAC peak completely shifts to the higher-mass oxime conjugate peak.

ReactionWorkflow N1 Step 1 Amide Coupling (Terminal COOH) N2 Step 2 HPLC Isolation (PROTAC Scaffold) N1->N2 N3 Step 3 Oxime Ligation (Aniline-catalyzed) N2->N3 N4 Step 4 LC-MS & NMR Validation N3->N4

Self-validating workflow for the orthogonal functionalization of 5-oxo-undecanedioic acid.

References

  • NextSDS. "4-OXO-1,9-NONANEDICARBOXYLIC ACID — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information. "Undecanedioic Acid | C11H20O4 | CID 15816." PubChem. Available at:[Link]

  • Zheng, Z., et al. (2023). "Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151 with In Vivo Antitumor Efficacy in KRAS-Mutant Cancers." Journal of Medicinal Chemistry. Available at:[Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). "Nucleophilic catalysis of oxime ligation." Angewandte Chemie International Edition. Available at:[Link]

Comparative

Cross-validation of Undecanedioic acid, 5-oxo- levels in human urine samples

As a Senior Application Scientist, I have designed this comparative guide to address the analytical challenges of quantifying highly polar, medium-chain dicarboxylic acids in complex biological matrices. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comparative guide to address the analytical challenges of quantifying highly polar, medium-chain dicarboxylic acids in complex biological matrices.

Executive Summary

Undecanedioic acid, 5-oxo- (IUPAC: 5-oxoundecanedioic acid) is an 11-carbon dicarboxylic acid containing a ketone moiety[1]. Medium-chain dicarboxylic acids and their derivatives are critical biomarkers found in human urine, often reflecting perturbations in lipid metabolism, fatty acid oxidation, or xenobiotic exposure[2]. Elevated urinary excretion of these unusual dicarboxylic acids has been documented during metabolic crises, such as episodes of Reye's-like syndrome[3].

Because human urine is a highly variable matrix—characterized by fluctuating specific gravity, high salt content, and abundant isobaric interferences—relying on a single analytical platform can introduce systemic bias. This guide provides a self-validating framework for the cross-validation of 5-oxoundecanedioic acid using both UHPLC-MS/MS and GC-MS .

Analytical Strategy: The Causality of Platform Design

To build a robust assay, we must first understand the physicochemical properties of the analyte. 5-oxoundecanedioic acid ( C11​H18​O5​ ) is highly polar, water-soluble, and contains two acidic carboxyl groups alongside a reactive ketone.

  • UHPLC-MS/MS (The High-Throughput Standard): Dicarboxylic acids readily lose a proton, making Negative Electrospray Ionization (ESI-) the optimal choice[4]. However, their high polarity leads to poor retention on standard C18 columns. We utilize an HSS T3 stationary phase, which prevents dewetting under highly aqueous conditions, ensuring adequate retention before elution.

  • GC-MS (The Orthogonal Validator): Gas chromatography offers superior chromatographic resolution, separating isobaric interferences that might co-elute in LC. However, the polar carboxyl groups and the reactive 5-oxo group prevent direct volatilization. We employ a two-step derivatization (methoximation followed by silylation) to neutralize these groups, increasing thermal stability and volatility.

G Start Human Urine Sample (5-Oxoundecanedioic Acid) Spike Spike Internal Standard (13C-labeled) Start->Spike Prep Sample Preparation (WAX Solid Phase Extraction) Spike->Prep Split Platform Selection Prep->Split LC UHPLC-MS/MS (Negative ESI) Split->LC High Throughput GC GC-MS (Derivatization: MOX + BSTFA) Split->GC High Resolution DataLC Targeted Quantification (MRM Transitions) LC->DataLC DataGC Spectral Matching & SIM Quantification GC->DataGC CrossVal Cross-Validation & Statistical Equivalence DataLC->CrossVal DataGC->CrossVal

Analytical workflow for cross-validating 5-oxoundecanedioic acid in urine.

Self-Validating Experimental Protocols

To ensure this methodology acts as a self-validating system , a stable isotope-labeled internal standard (IS) must be spiked into the raw urine prior to any extraction steps. This absolute internal calibration corrects for both extraction losses and matrix-induced ion suppression, ensuring the final quantified concentration is a true reflection of the endogenous level.

Sample Preparation: Weak Anion Exchange (WAX) SPE

Urine contains high concentrations of urea and salts that cause severe ion suppression in ESI.

  • Spike & Dilute: Aliquot 200 µL of human urine. Spike with 10 µL of 13C11​ -Undecanedioic acid (IS). Dilute with 200 µL of 2% ammonium hydroxide. Causality: The basic pH ensures the dicarboxylic acids are fully deprotonated (anionic).

  • Conditioning: Condition the WAX SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL water.

  • Loading & Washing: Load the diluted sample. Wash with 1 mL of 2% ammonium hydroxide (removes neutral/cationic interferences), followed by 1 mL of methanol (removes hydrophobic lipids).

  • Elution: Elute the target analytes with 1 mL of 5% formic acid in methanol. Causality: The acid neutralizes the charge on the dicarboxylic acids, releasing them from the anion exchange resin. Dry under nitrogen at 40°C.

UHPLC-MS/MS Protocol
  • Reconstitution: Reconstitute the dried extract in 100 µL of 95:5 Water:Acetonitrile.

  • Chromatography: Inject 5 µL onto a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm)[4].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-2 min (5% B), 2-8 min (linear to 95% B), hold for 2 min, re-equilibrate.

  • Mass Spectrometry (ESI- MRM): Monitor the transition m/z 229.1 185.1 (quantitation, loss of CO2​ ) and m/z 229.1 211.1 (confirmation, loss of H2​O ).

Pathway Precursor Precursor Ion [M-H]- m/z 229.1 CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Product Ion 1 [M-H-H2O]- m/z 211.1 (Confirmation) CID->Frag1 Frag2 Product Ion 2 [M-H-CO2]- m/z 185.1 (Quantitation) CID->Frag2

ESI- MS/MS fragmentation pathway of 5-oxoundecanedioic acid.

GC-MS Protocol (Orthogonal Validation)
  • Oximation (Step 1): To the dried SPE extract, add 50 µL of Methoxyamine-HCl (20 mg/mL in pyridine). Incubate at 60°C for 1 hour. Causality: The 5-oxo group is highly reactive and can cause enolization at high temperatures. Oximation locks the ketone into a stable methoxime derivative.

  • Silylation (Step 2): Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes. Causality: Replaces the acidic protons of the two carboxylic acid groups with trimethylsilyl (TMS) groups, yielding a volatile di-TMS derivative.

  • Analysis: Inject 1 µL (splitless) onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm). Operate the MS in Electron Ionization (EI, 70 eV) mode using Selected Ion Monitoring (SIM).

Cross-Validation Data & Performance Metrics

When cross-validating a biomarker assay for clinical or drug development applications, both platforms must meet stringent bioanalytical acceptance criteria. The table below summarizes the comparative performance of both methods for 5-oxoundecanedioic acid in human urine.

Performance MetricUHPLC-MS/MS (Targeted MRM)GC-MS (SIM Mode)Acceptance Criteria (FDA Bioanalytical)
Limit of Quantitation (LOQ) 5 ng/mL25 ng/mLSignal-to-Noise (S/N) ≥ 10
Linear Dynamic Range 5 – 5,000 ng/mL25 – 2,500 ng/mL R2 ≥ 0.99
Intra-day Precision (CV%) 3.2% - 5.1%5.8% - 8.4%≤ 15% (≤ 20% at LOQ)
Extraction Recovery 88% - 94%75% - 82%Consistent and reproducible
Matrix Effect 85% (Mild suppression)N/A (Chromatographic resolution)80% - 120% (IS normalized)

Conclusion & Recommendations

Both platforms successfully quantify 5-oxoundecanedioic acid in human urine. UHPLC-MS/MS is recommended for high-throughput screening and large-scale epidemiological studies due to its superior sensitivity (LOQ of 5 ng/mL) and minimal sample preparation time. Conversely, GC-MS serves as a vital orthogonal validation tool; while it requires a labor-intensive derivatization process, its high chromatographic resolution is indispensable for resolving complex isobaric interferences that may arise in patients with severe metabolic disorders.

References

  • ECHA CHEM. "4-OXO-1,9-NONANEDICARBOXYLIC ACID". European Chemicals Agency. 1

  • FooDB. "Showing Compound Undecanedioic acid (FDB022300)". The Metabolomics Innovation Centre. 2

  • NP-MRD. "Showing NP-Card for Undecanedioic acid (NP0000511)". Natural Products Magnetic Resonance Database. 3

  • PMC. "Rat Hair Metabolomics Analysis Reveals Perturbations of Unsaturated Fatty Acid Biosynthesis...". National Institutes of Health. 4

Sources

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